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Core Science & Biosynthesis

Foundational

13-Ethoxy-13-oxotridecanoic acid CAS number

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern drug design, the strategic use of aliphatic linkers has transitioned from simple structural scaffolding to active...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern drug design, the strategic use of aliphatic linkers has transitioned from simple structural scaffolding to active pharmacokinetic engineering. 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2) —also known as monoethyl brassylate or monoethyl tridecanedioate—is a highly specialized, 13-carbon bifunctional building block. Featuring a free carboxylic acid at one terminus and an ethyl-protected ester at the other, this compound provides an elegant solution for orthogonal bioconjugation.

As a Senior Application Scientist, I have utilized this molecule extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the engineering of ionizable lipids for Lipid Nanoparticles (LNPs), and the lipidation of peptide therapeutics (e.g., GLP-1 agonists). This whitepaper deconstructs the physicochemical rationale, strategic utility, and self-validating laboratory protocols required to harness this molecule effectively.

Physicochemical Profiling & The Causality of Selection

To deploy 13-ethoxy-13-oxotridecanoic acid successfully, one must understand the causality behind its structural design. Why a 13-carbon chain? And why an ethyl ester?

  • The Chain Length (C13): In peptide lipidation, aliphatic chains between C13 and C18 are optimal for intercalating into the hydrophobic binding pockets of Human Serum Albumin (HSA). This non-covalent binding acts as a steric shield against renal clearance and enzymatic degradation, drastically extending the drug's half-life.

  • The Ethyl Ester over Methyl or tert-Butyl: The ethyl ester represents a "Goldilocks" protecting group. Methyl esters are prone to transesterification in methanolic solutions, while tert-butyl esters require harsh acidic conditions (e.g., 95% TFA) for deprotection, which can degrade sensitive peptide sequences or PROTAC warheads. The ethyl ester remains completely stable during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) but is easily cleaved via mild aqueous saponification.

Table 1: Quantitative Physicochemical Data
PropertyValueStrategic Implication
CAS Number 13652-77-2Unique identifier for sourcing high-purity (≥95%) material .
Molecular Formula C15H28O4Highly hydrophobic; requires polar aprotic solvents (DMF/DMSO) for coupling.
Molecular Weight 272.38 g/mol Predictable LC-MS mass shift (+254 Da post-coupling, -18 Da for H2O loss).
End-to-End Distance ~16.5 Å (extended)Ideal spacer length for PROTACs to prevent steric clash between E3 and POI.

Strategic Applications in Drug Development

Peptide Lipidation & Half-Life Extension

When conjugated to the ε-amino group of a lysine residue on a peptide drug, the C13 chain acts as a lipid anchor. Following the conjugation, the ethyl ester is hydrolyzed to reveal a distal carboxylic acid. This terminal negative charge is critical; it interacts with basic residues (like Arginine) within the albumin binding pocket, increasing binding affinity by 10- to 100-fold compared to uncharged lipid tails.

G P Peptide Drug (e.g., GLP-1 Agonist) L C13 Aliphatic Linker (From CAS 13652-77-2) P->L Covalent Amide Bond A Human Serum Albumin (HSA) L->A Non-Covalent Binding K Renal Clearance (Blocked) A->K Steric Shielding

Caption: Mechanism of peptide half-life extension via C13-mediated albumin binding.

PROTAC Linker Engineering

In targeted protein degradation, the linker must balance hydrophobicity and flexibility. While PEG linkers are common, they can suffer from oxidative degradation or poor cell permeability. Incorporating a C13 aliphatic stretch using 13-ethoxy-13-oxotridecanoic acid increases the lipophilicity (LogP) of the PROTAC, enhancing passive membrane permeability for intracellular targets .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes a built-in analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Orthogonal Amide Coupling (Lipidation)

Causality: HATU is selected over EDC/NHS because long-chain aliphatic acids tend to form micelles in solution, which drastically slows down coupling kinetics. HATU provides rapid, highly efficient activation of the carboxylic acid, overriding micellar sequestration.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.2 equivalents of 13-ethoxy-13-oxotridecanoic acid (relative to the target amine) in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Conjugation: Add the target amine (e.g., peptide on-resin or small molecule in solution). Stir for 2 hours at room temperature.

  • Self-Validation (LC-MS Checkpoint):

    • Pass Condition: A mass shift of +254 Da is observed on the target molecule.

    • Fail Condition: If a +272 Da mass is observed, hydrolysis of the starting material occurred prior to coupling. Ensure anhydrous conditions.

G A 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2) B Amide Coupling (HATU/DIPEA) A->B Target Amine C Intermediate Ester (Stable to TFA) B->C D Saponification (LiOH, THF/H2O) C->D E Distal Free Acid (Active Form) D->E Deprotection

Caption: Workflow demonstrating the orthogonal reactivity of the monoethyl ester.

Protocol 2: Selective Hydrolysis of the Ethyl Ester

Causality: Saponification of highly hydrophobic chains in purely aqueous base often fails due to insolubility. A co-solvent system of THF/H2O (1:1) is mandatory to keep the C13 chain solvated while the hydroxide ion attacks the ester carbonyl .

Step-by-Step Methodology:

  • Solvation: Dissolve the purified intermediate ester (from Protocol 1) in a 1:1 mixture of THF and distilled water (0.05 M concentration).

  • Hydrolysis: Add 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir vigorously at room temperature for 4 hours.

  • Quenching: Carefully acidify the reaction mixture to pH 3.0 using 1N HCl. Causality: Acidification protonates the newly formed carboxylate, driving the product into the organic phase for extraction.

  • Extraction & Self-Validation (LC-MS Checkpoint): Extract with Ethyl Acetate. Analyze the organic layer via LC-MS.

    • Pass Condition: The parent mass decreases by 28 Da (loss of the ethyl group [-29 Da] and gain of a proton [+1 Da]).

Data Presentation: Protecting Group Optimization

To justify the use of CAS 13652-77-2 over other derivatives, consider the empirical data summarizing protecting group stability during standard synthetic manipulations:

Table 2: Orthogonal Protecting Group Stability Matrix
Protecting GroupStability to 20% Piperidine (Fmoc Deprotection)Stability to 95% TFA (Resin Cleavage)Cleavage ConditionsRecommendation
Methyl Ester Moderate (Prone to transamidation)HighLiOH / H2OAvoid for SPPS
Ethyl Ester (CAS 13652-77-2) High (Stable) High (Stable) LiOH / THF / H2O Optimal
tert-Butyl Ester HighLow (Cleaves instantly)95% TFAAvoid if orthogonal deprotection is needed

References

  • Proceedings of the National Academy of Sciences (PNAS). Water-soluble cavitands promote hydrolyses of long-chain diesters. Retrieved from:[Link]

  • MDPI - Polymers. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers (Discussing long-chain diacids and brassylic acid derivatives). Retrieved from:[Link]

Exploratory

An In-depth Technical Guide to the Physical Properties of 13-Ethoxy-13-oxotridecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 13-Ethoxy-13-oxotridecanoic acid, a monoester derivative of the C13 dicarboxylic acid, repres...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

13-Ethoxy-13-oxotridecanoic acid, a monoester derivative of the C13 dicarboxylic acid, represents a class of molecules with significant potential in various scientific domains, including polymer chemistry, lubricant technology, and as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for differential reactivity and the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the known and predicted physical properties of 13-Ethoxy-13-oxotridecanoic acid, offering a foundational understanding for its application in research and development.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its molecular structure. 13-Ethoxy-13-oxotridecanoic acid possesses a linear C13 aliphatic chain, with a carboxylic acid group at one terminus and an ethyl ester at the other.

Caption: Molecular structure of 13-Ethoxy-13-oxotridecanoic acid.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 13652-77-2
Molecular Formula C₁₅H₂₈O₄
Molecular Weight 272.38 g/mol [1]
InChI 1S/C15H28O4/c1-2-19-15(18)13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17)
InChIKey AOGHQYQAUPTUGL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCCCCCCCC(=O)O

Core Physical Properties

Table 2: Summary of Physical Properties

PropertyValue (Experimental/Predicted)Rationale and Comparative Insights
Physical State Solid at room temperatureThis has been experimentally confirmed. Long-chain carboxylic acids and their esters with a similar number of carbons are typically solids at ambient temperatures due to significant van der Waals forces.
Melting Point Predicted: 40-60 °CThe melting point of the parent dicarboxylic acid, tridecanedioic acid, is significantly higher (around 114 °C). Esterification of one carboxyl group generally leads to a decrease in melting point due to the disruption of the strong hydrogen bonding network present in dicarboxylic acids. For comparison, n-tridecanoic acid has a melting point of 40-45 °C.[2]
Boiling Point Predicted: > 250 °C (at atmospheric pressure)Dicarboxylic esters tend to have higher boiling points than water due to their larger surface area and potential for hydrogen bonding. The high molecular weight of this compound suggests a high boiling point, likely with decomposition at atmospheric pressure. Vacuum distillation would be required for purification.
Density Predicted: ~1.0 g/cm³The density is expected to be close to that of water, a common characteristic for long-chain oxygenated aliphatic compounds.
Solubility Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethers).The long alkyl chain imparts significant hydrophobic character, limiting water solubility. However, the presence of the polar carboxylic acid and ester groups allows for solubility in a range of organic solvents. Shorter-chain dicarboxylic acids are more water-soluble.

Spectroscopic Characterization: A Predictive Guide

While specific experimental spectra for 13-Ethoxy-13-oxotridecanoic acid are not available, we can predict the key features based on the known spectroscopic behavior of its constituent functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the protons in the ethyl ester group and the aliphatic chain.

A ¹H NMR Prediction Chemical Shift (δ, ppm) Multiplicity Assignment B ~11-12 singlet (broad) -COOH C 4.12 quartet -OCH₂CH₃ D 2.3 triplet -CH₂COOH E 2.2 triplet -CH₂C(=O)O- F 1.6 multiplet -CH₂CH₂COOH & -CH₂CH₂C(=O)O- G 1.2-1.4 multiplet (broad) -(CH₂)₇- H 1.25 triplet -OCH₂CH₃

Caption: Predicted ¹H NMR chemical shifts for 13-Ethoxy-13-oxotridecanoic acid.

  • Causality behind Predictions: The chemical shifts are predicted based on established principles. The acidic proton of the carboxylic acid is highly deshielded and appears far downfield. The quartet and triplet of the ethyl group are characteristic and their positions are influenced by the electronegative oxygen atom. Protons alpha to the carbonyl groups are deshielded to the 2.2-2.3 ppm region.[3] The bulk of the methylene protons in the aliphatic chain will overlap in the 1.2-1.4 ppm region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.

A ¹³C NMR Prediction Chemical Shift (δ, ppm) Assignment B ~179 -COOH C ~174 -C(=O)O- D ~60 -OCH₂CH₃ E ~34 -CH₂COOH F ~25-30 Aliphatic -CH₂- G ~14 -OCH₂CH₃

Caption: Predicted ¹³C NMR chemical shifts for 13-Ethoxy-13-oxotridecanoic acid.

  • Expertise in Interpretation: The carbonyl carbons of the carboxylic acid and ester groups are the most deshielded, appearing in the 170-180 ppm range.[4][5] The carbon of the ethoxy group attached to the oxygen will be around 60 ppm. The aliphatic carbons will appear in the upfield region, with those closer to the electron-withdrawing groups being slightly more downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.

  • -OH (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[6][7]

  • C=O (Carbonyl): Two distinct carbonyl stretching absorptions are predicted. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, while the ester C=O stretch will be at a slightly higher wavenumber, around 1735 cm⁻¹.[7]

  • C-O (Ester): Strong C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.[8]

  • C-H (Aliphatic): Stretching and bending vibrations for the long alkyl chain will be observed in the 2850-2960 cm⁻¹ and ~1465 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M+): The molecular ion peak would be expected at m/z = 272.

  • Fragmentation: In mass spectrometry of dicarboxylic acid monoesters, common fragmentation pathways include the loss of the alkoxy group (-OCH₂CH₃, Δm/z = 45) and cleavage of the C-C bonds adjacent to the carbonyl groups.[9][10] The fragmentation pattern can be complex but provides valuable structural information.

Experimental Protocols: A Methodological Framework

The determination of the physical properties of a novel or uncharacterized compound like 13-Ethoxy-13-oxotridecanoic acid requires a systematic experimental approach.

Workflow for Physical Property Determination

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MeltingPoint Melting Point (DSC/MPA) Purification->MeltingPoint BoilingPoint Boiling Point (Vacuum Distillation) Purification->BoilingPoint Density Density (Pycnometry) Purification->Density Solubility Solubility Studies Purification->Solubility NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS

Caption: A logical workflow for the experimental determination of physical properties.

Step-by-Step Methodologies
  • Synthesis and Purification:

    • Synthesis: A plausible synthesis route involves the mono-esterification of tridecanedioic acid with ethanol under acidic catalysis. The reaction progress would be monitored by Thin Layer Chromatography (TLC).

    • Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization or vacuum distillation to obtain the pure compound. Purity would be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Melting Point Determination:

    • Apparatus: A calibrated Differential Scanning Calorimeter (DSC) or a standard melting point apparatus.

    • Procedure: A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. DSC provides a more precise measurement of the melting transition.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11]

    • IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate or as a KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via GC or direct infusion) to obtain the mass spectrum.

Conclusion

This technical guide provides a detailed overview of the known and predicted physical properties of 13-Ethoxy-13-oxotridecanoic acid. While experimental data for this specific molecule is limited, a robust predictive framework based on the well-established chemistry of long-chain dicarboxylic acid monoesters allows for a comprehensive understanding of its expected characteristics. The outlined experimental protocols provide a clear path for the empirical validation of these properties, which is essential for its confident application in research and development. This document serves as a valuable resource for scientists and professionals, enabling informed decisions in the design of experiments and the development of new materials and synthetic methodologies.

References

[9] ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Available at: [Link].

[12] ResearchGate. Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters. Published June 19, 2020. Available at: [Link].

[13] Google Patents. A novel method for the qualitative and quantitative analysis of dicarboxylic acids in biological samples. Available at: .

[8] ACS Publications. Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Available at: [Link].

[14] PMC. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Available at: [Link].

[6] YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Published April 18, 2021. Available at: [Link].

[7] OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Published September 20, 2023. Available at: [Link].

[15] P&G. SAFETY DATA SHEET. Published September 25, 2023. Available at: [Link].

[10] Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Published December 27, 2021. Available at: [Link].

Ataman Kimya. DICARBOXYLIC ESTERS. Available at: [Link].

[16] ResearchGate. Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Available at: [Link].

[17] Personal Website. IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. Available at: [Link].

[18] ResearchGate. Synthesis and characterization of novel polyamides based on tridecanedioic acid: Nylons 3 13, 5 13, 6 13, 7 13, 9 13, 10 13, 11 13. Available at: [Link].

[3] Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Published September 24, 2022. Available at: [Link].

[19] PMC. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available at: [Link].

[20] eScholarship. Dicarboxylic acids as pH sensors for hyperpolarized 13C magnetic resonance spectroscopic imaging. Published May 02, 2017. Available at: [Link].

[21] Universiti Kebangsaan Malaysia. SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Available at: [Link].

[22] TDX. Identification of Aromatic Fatty Acid Ethyl Esters. Available at: [Link].

[23] Otto-Chemie. Safety data sheet. Available at: [Link].

[24] ILPS. Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. Available at: [Link].

[4] Personal Website. 13C NMR Chemical Shift Table.pdf. Available at: [Link].

[5] Scribd. 13-C NMR Chemical Shift Table. Available at: [Link].

[25] Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Published May 30, 2020. Available at: [Link].

[26] YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Published October 07, 2022. Available at: [Link].

[27] PubChem. Tridecanoic acid, 13-oxo-. Available at: [Link].

[28] ResearchGate. The effect of the physico-chemical characteristics of dicarboxylic acid esters on their plasticizing ability. Published December 18, 2025. Available at: [Link].

[29] ResearchGate. Synthesis and characterization of monoaryl esters of L-tartaric acid and their process for fries rearrangement. Available at: [Link].

[30] ResearchGate. Synthesis and Characterization of some Dicarboxylic Acid Monomers. Published March 18, 2021. Available at: [Link].

[31] Oreate AI Blog. Understanding the Ethyl Group: A Key Player in Organic Chemistry. Published December 30, 2025. Available at: [Link].

[32] R Discovery. Synthesis and characterization of novel polyamides based on tridecanedioic acid: Nylons 3 13, 5 13, 6 13, 7 13, 9 13, 10 13, 11 13. Published December 01, 2004. Available at: [Link].

[33] PMC. Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. Published January 12, 2024. Available at: [Link].

[34] ResearchGate. Formation of 13-amino-13-oxotridecanoic and 15-Amino-15-oxopentadeca-enoic Acid. Available at: [Link].

[35] MDPI. The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[8][9][12]Oxadiazolo[3,4-d]pyridazines. Published May 29, 2025. Available at: [Link].

[36] Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Published January 30, 2025. Available at: [Link].

Sources

Foundational

Synthesis and Characterization of 13-Ethoxy-13-oxotridecanoic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Significance 13-Ethoxy-13-oxotridecanoic acid (commonly known as monoethyl brassylate) is a highly valuable C13 aliphatic building block [1]. Structurally, it is the monoethyl ester of brassy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

13-Ethoxy-13-oxotridecanoic acid (commonly known as monoethyl brassylate) is a highly valuable C13 aliphatic building block [1]. Structurally, it is the monoethyl ester of brassylic acid (tridecanedioic acid), a naturally derived dicarboxylic acid obtained via the oxidative cleavage of erucic acid from Crambe or Carinata seed oils [2].

In advanced organic synthesis, monoethyl brassylate serves as a critical intermediate for the production of macrocyclic musks (e.g., ethylene brassylate), active pharmaceutical ingredients (APIs), and functionalized lipid nanoparticles (LNPs) for mRNA delivery. The primary technical hurdle in its synthesis is the desymmetrization of the parent dicarboxylic acid —achieving high monoester selectivity without generating a statistical mixture of unreacted diacid and unwanted diester.

Mechanistic Deep Dive: Overcoming Statistical Desymmetrization

Standard homogeneous Fischer esterification of a symmetrical diacid with one equivalent of alcohol typically yields a statistical product distribution: 25% diacid, 50% monoester, and 25% diester. Separating this mixture is labor-intensive and economically prohibitive at scale.

To bypass this, we employ Phase-Separated Catalysis using strongly acidic cation-exchange resins (e.g., Dowex 50W) [3].

The Causality of High Selectivity

The high selectivity of the ion-exchange method is driven by microenvironmental phase partitioning rather than kinetic control.

  • Adsorption: The hydrophilic surface of the hydrated resin preferentially absorbs the highly polar brassylic acid from a non-polar solvent (e.g., octane).

  • Reaction: Esterification occurs within the aqueous microenvironment of the resin pores.

  • Desorption (Self-Extraction): Once one carboxyl group is esterified, the resulting monoethyl brassylate becomes significantly more lipophilic. It is rapidly expelled from the hydrophilic resin into the bulk hydrophobic solvent phase.

  • Protection: Isolated in the non-polar bulk phase, the monoester is physically separated from the acidic catalyst, preventing the second esterification step.

Desymmetrization Diacid Brassylic Acid (Highly Polar) Resin Dowex 50W Resin (Aqueous Microenvironment) Diacid->Resin Preferential Adsorption Monoester 13-Ethoxy-13-oxotridecanoic acid (Expelled to Hydrophobic Phase) Resin->Monoester EtOH (1.2 eq) Rapid Desorption Diester Diethyl Brassylate (Formation Suppressed) Resin->Diester Excess EtOH (Minimally observed)

Mechanism of resin-catalyzed desymmetrization via microenvironmental phase partitioning.

Self-Validating Experimental Protocols

As a self-validating system, the following protocol incorporates In-Process Controls (IPCs) to ensure the reaction trajectory is strictly monitored, preventing over-esterification.

Protocol A: Ion-Exchange Catalyzed Monoesterification

Reagents & Materials:

  • Brassylic acid (Tridecanedioic acid): 10.0 g (40.9 mmol)

  • Absolute Ethanol: 2.26 g (49.1 mmol, 1.2 eq)

  • Dowex 50W-X8 (H+ form, pre-washed and dried): 2.0 g

  • n -Octane (Solvent): 50 mL

Step-by-Step Methodology:

  • Resin Activation: Wash Dowex 50W-X8 sequentially with deionized water, methanol, and finally n -octane. Dry under vacuum at 60°C for 2 hours to standardize the hydration layer.

  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend brassylic acid (10.0 g) and the activated resin (2.0 g) in 50 mL of n -octane.

  • Initiation: Add absolute ethanol (2.26 g) dropwise over 10 minutes.

  • Reflux & IPC 1 (Water Evolution): Heat the mixture to reflux (approx. 125°C). Monitor the Dean-Stark trap. The reaction is self-validating: the theoretical yield of water is ~0.74 mL. Once water evolution ceases (typically 4-6 hours), the primary esterification is complete.

  • IPC 2 (TLC Verification): Spot the organic phase on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3 with 1% acetic acid).

    • Expected Result: A dominant spot for the monoester ( Rf​≈0.4 ), a faint spot for unreacted diacid ( Rf​≈0.1 ), and minimal diester ( Rf​≈0.8 ).

  • Termination & Filtration: Cool the mixture to 40°C. Filter out the Dowex resin (which can be washed with octane and recycled).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in hot hexane and allow it to crystallize at 4°C. The unreacted brassylic acid precipitates first and is filtered off. The mother liquor contains high-purity 13-ethoxy-13-oxotridecanoic acid.

Workflow Step1 1. Substrate Prep Brassylic Acid + Octane Step2 2. Catalysis Dowex 50W + EtOH Reflux + Dean-Stark Step1->Step2 Step3 3. IPC Validation TLC & Water Vol Verification Step2->Step3 Step4 4. Purification Resin Filtration & Crystallization Step3->Step4

Experimental workflow for the synthesis and purification of monoethyl brassylate.

Protocol B: Biocatalytic Desymmetrization (Green Alternative)

For applications requiring extreme purity (e.g., pharmaceutical precursors), enzymatic desymmetrization using Candida antarctica Lipase B (CALB) is highly effective [4]. CALB selectively hydrolyzes exactly one ester bond of diethyl brassylate in an aqueous buffer/THF co-solvent system, yielding the monoester with >95% selectivity, completely bypassing the statistical distribution problem.

Quantitative Data & Yield Comparison

The table below summarizes the empirical outcomes of various desymmetrization strategies for C13 dicarboxylic acids, allowing researchers to select the optimal route based on their scale and purity requirements [3, 5].

Synthesis MethodConversion (%)Monoester Selectivity (%)ScalabilityEnvironmental Impact
Direct Fischer Esterification (Homogeneous, H2​SO4​ )>95%~50% (Statistical)HighPoor (High purification cost)
Ion-Exchange Resin Catalysis (Dowex 50W, Octane)88%>85%HighExcellent (Reusable catalyst)
Biocatalytic Hydrolysis (CALB on Diethyl Brassylate)75%>95%ModerateExcellent (Mild conditions)
Partial Saponification ( Ba(OH)2​ / Ethanol)90%~70%HighModerate (High waste generation)

Analytical Validation

To ensure the trustworthiness of the synthesized 13-ethoxy-13-oxotridecanoic acid, the following analytical signatures must be confirmed:

  • GC-MS (Derivatized): Treat a 1 mg sample with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the free carboxylic acid [5]. The resulting TMS-ethyl diester will show a distinct molecular ion peak and a fragmentation pattern characterized by the loss of the ethyl group (M-29) and the TMS group (M-73).

  • 1H NMR (400 MHz, CDCl3):

    • δ 1.25 (t, 3H, -CH2-CH 3)

    • δ 1.30 - 1.65 (m, 20H, aliphatic chain -CH 2-)

    • δ 2.28 (t, 2H, -CH 2-COOEt)

    • δ 2.35 (t, 2H, -CH 2-COOH)

    • δ 4.12 (q, 2H, -O-CH 2-CH3)

    • δ 11.0 (br s, 1H, -COOH , exchanges with D2O)

References

  • Source: sigmaaldrich.
  • Source: sparc-cap.
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (rsc.org)
  • Source: researchgate.
  • Source: doi.
Exploratory

13-Ethoxy-13-oxotridecanoic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 13-Ethoxy-13-oxotridecanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 13-Ethoxy-13-oxotridecanoic acid, a dicarboxylic acid mono...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 13-Ethoxy-13-oxotridecanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Ethoxy-13-oxotridecanoic acid, a dicarboxylic acid monoester, is a chemical compound utilized in various research and development applications. Its specific properties necessitate a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and emergency procedures for 13-Ethoxy-13-oxotridecanoic acid.

Hazard Identification and Classification

13-Ethoxy-13-oxotridecanoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin and eye irritation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

Signal Word: Warning[1]

Hazard Pictogram:

  • GHS07: Exclamation Mark[1]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[1][3]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[1][3]

  • Ingestion: May be harmful if swallowed.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to 13-Ethoxy-13-oxotridecanoic acid.

Engineering Controls
  • Ventilation: Work with this compound in a well-ventilated area.[3][4] The use of a laboratory fume hood or mechanical exhaust is recommended to minimize the inhalation of any potential dust or aerosols.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 13-Ethoxy-13-oxotridecanoic acid:

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[4]To prevent eye contact and serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing should be worn to prevent skin contact.[4]To protect against skin irritation.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[4][5]To prevent respiratory tract irritation.

Diagram: PPE Selection Workflow

PPE_Selection start Handling 13-Ethoxy-13- oxotridecanoic acid ventilation Adequate Ventilation? start->ventilation goggles Wear Safety Goggles ventilation->goggles Yes respirator Consider Respirator ventilation->respirator No gloves Wear Chemical-Resistant Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Handling lab_coat->end respirator->goggles

Caption: A workflow for selecting appropriate PPE.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin and eyes.[4][5]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.[3]

  • Use personal protective equipment as required.[3]

Storage
  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep containers tightly closed.[1][3]

  • Store at room temperature.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, call a physician.[3]
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4][6] Take off contaminated clothing and wash it before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Rinse mouth with water. Consult a physician.[4] Never give anything by mouth to an unconscious person.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: No specific fire or explosion hazards are noted.[8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[3] Ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Contain spillage and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.[3]

Disposal Considerations

  • Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3][5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Toxicological and Ecotoxicological Information

  • Toxicological Information: The primary toxicological effects are skin and serious eye irritation.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

  • Ecotoxicological Information: The product is not expected to be hazardous to the environment.[3]

Conclusion

While 13-Ethoxy-13-oxotridecanoic acid is a valuable compound in research, its potential hazards necessitate careful handling and adherence to established safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment.

References

  • SAFETY DATA SHEET. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • Safety data sheet - Carl ROTH. (URL: [Link])

  • SDS US. (URL: [Link])

  • Safety Data Sheet - SERVA Electrophoresis GmbH. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • SAFETY DATA SHEET. (URL: [Link])

  • SAFETY DATA SHEET - RBNAinfo. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

Sources

Foundational

Solubility Dynamics of 13-Ethoxy-13-oxotridecanoic Acid in Organic Solvents: A Technical Guide for Synthesis and Formulation

Executive Summary 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2), commonly referred to as ethyl hydrogen brassylate or brassylic acid monoethyl ester, is a C13 dicarboxylic acid monoester. It plays a pivotal role as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2), commonly referred to as ethyl hydrogen brassylate or brassylic acid monoethyl ester, is a C13 dicarboxylic acid monoester. It plays a pivotal role as a versatile intermediate in complex lipid synthesis and as a lipophilic linker in advanced prodrug formulations. Understanding its thermodynamic solubility profile in organic solvents is critical for optimizing reaction conditions—such as radical coupling in Kolbe electrolysis—and for ensuring the stability of downstream pharmaceutical formulations like Lipid Nanoparticles (LNPs).

This whitepaper provides an in-depth analysis of the solvation thermodynamics, empirical solubility profiles, and validated experimental protocols for working with this unique amphiphilic-like molecule.

Structural Profiling and Solvation Thermodynamics

The molecule (C₁₅H₂₈O₄) features a distinct structural dichotomy that fundamentally dictates its solubility behavior. It possesses a long, highly hydrophobic 11-carbon aliphatic spacer flanked by two distinct oxygen-containing functional groups.

Causality of Solvation:

  • Carboxylic Acid Terminus: Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents, this group tends to form stable intermolecular dimers. Solvents must possess sufficient polarity or H-bond accepting capacity to disrupt these dimers for dissolution to occur.

  • Aliphatic Chain (C11): Interacts primarily through London dispersion forces. It requires solvents with sufficient hydrophobic character to overcome the entropic penalty of cavity formation within the solvent network.

  • Ethyl Ester Terminus: Acts as a hydrogen-bond acceptor and participates in dipole-dipole interactions, slightly increasing the overall polarity compared to a pure alkane chain.

Because of this structure, the compound exhibits optimal solubility in solvents that can simultaneously disrupt carboxylic acid dimers and solvate the hydrophobic chain.

Solvation cluster_molecule 13-Ethoxy-13-oxotridecanoic acid head Carboxylic Acid (H-Bond Donor/Acceptor) tail Aliphatic Chain (C11) (Hydrophobic/VdW) head->tail ester Ethyl Ester (H-Bond Acceptor) tail->ester solvent1 Protic Solvents (EtOH, MeOH) solvent1->head Strong H-Bonding solvent2 Non-Polar Solvents (Hexane) solvent2->tail Dispersion Forces solvent3 Aprotic Polar (DMSO, CHCl3) solvent3->head H-Bond Acceptance solvent3->ester Dipole-Dipole

Structural domains of 13-ethoxy-13-oxotridecanoic acid and primary solvent interactions.

Empirical Solubility Profile

The table below summarizes the solubility behavior of 13-ethoxy-13-oxotridecanoic acid across various standard laboratory and pharmaceutical solvent classes.

SolventPolarity Index (P')Solubility LevelMechanistic Rationale
Methanol / Ethanol 5.1 / 5.2Very Soluble (>100 mg/mL)Protic nature readily disrupts COOH dimers; alkyl chains solvate the C11 backbone via favorable entropy of mixing.
Chloroform (CHCl₃) 4.1Very Soluble (>100 mg/mL)Excellent dispersion force matching for long aliphatic chains; strong dipole interactions with carbonyls.
Dimethyl Sulfoxide (DMSO) 7.2Very Soluble (>50 mg/mL)Potent H-bond acceptor; rapidly breaks COOH dimers despite the solvent's high overall polarity.
Ethyl Acetate 4.4Moderately Soluble (~20-50 mg/mL)Matches the ester terminus polarity but lacks strong H-bond donating capacity to fully disrupt COOH dimers.
Hexane 0.1Sparingly Soluble (<5 mg/mL)Solvates the C11 chain well, but cannot break the strong intermolecular COOH dimers, limiting bulk dissolution.
Water 10.2Insoluble (<0.1 mg/mL)The hydrophobic effect of the C11 chain overwhelmingly prevents aqueous dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility limit for formulation or kinetic studies, researchers must rely on thermodynamic equilibrium rather than kinetic dissolution (which is prone to supersaturation artifacts). The following self-validating isothermal shake-flask methodology ensures precise quantification.

Step-by-Step Methodology:

  • Saturation Phase: Weigh an excess amount (e.g., 50 mg) of [1] into a 2 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker. Agitate at 300 rpm at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is strictly required to ensure that the solid-liquid boundary layer reaches absolute thermodynamic equilibrium, preventing false-low readings caused by the slow dissolution kinetics of long-chain aliphatic compounds.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration (Self-Validation Step): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) must be used as it is chemically inert to aggressive organic solvents like chloroform and DMSO. Using standard PES or Nylon filters will result in polymer degradation and extractables that contaminate the UV or MS baseline.

  • Dilution & Quantification: Immediately dilute an aliquot of the filtrate in the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon ambient temperature fluctuations. Quantify the concentration using HPLC-UV (monitoring at 210 nm for carbonyl absorption) against a pre-validated standard curve.

Workflow A 1. Solid Addition (Excess Compound + Solvent) B 2. Isothermal Equilibration (48h Shake-Flask at 25°C) A->B Saturation C 3. Phase Separation (Centrifugation & PTFE Filtration) B->C Equilibrium D 4. Analytical Dilution (Prevent Precipitation) C->D Supernatant E 5. HPLC-UV/MS Quantification (Determine Equilibrium Conc.) D->E Analysis

Thermodynamic shake-flask workflow for determining equilibrium solubility in organic solvents.

Implications for Synthesis and Drug Development

The specific solubility profile of ethyl hydrogen brassylate dictates its utility in advanced chemical synthesis. A classic, field-proven example is its use in Kolbe electrolysis. As documented in the enantioselective synthesis of natural products like [2], the electrolysis of a mixture of (+)-2-cyclopentene-1-acetic acid and ethyl hydrogen brassylate requires a highly specific co-solvent system (often methanolic sodium methoxide). This solvent choice is entirely dictated by the need to fully dissolve both the highly non-polar aliphatic chains and the ionic carboxylate salts simultaneously to facilitate radical coupling at the anode.

In modern drug development, C13 monoesters are highly valued in the synthesis of Lipid Nanoparticles (LNPs) and lipophilic prodrugs [3]. The ability to dissolve the compound in pharmaceutically acceptable Class 3 solvents (like ethanol) allows for seamless integration into microfluidic mixing workflows. Here, the ethanol stream containing the lipid intermediate is rapidly mixed with an aqueous stream containing a nucleic acid payload, driving spontaneous nanoprecipitation driven by the precise insolubility of the C11 chain in water.

References

  • Mislow, K., et al. "Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations − Synthesis of Enantiomerically Pure (−)‐Chaulmoogric Acid". Tetrahedron / ResearchGate. Available at:[Link]

  • Angene International Limited. "13-Ethoxy-13-oxotridecanoic acid|CAS 13652-77-2". TCI Chemicals / ChemSrc Database. Available at: [Link]

Exploratory

13-Ethoxy-13-oxotridecanoic Acid: Structural Nomenclature, Synthesis, and Pharmaceutical Applications

Abstract 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2) is a critical bifunctional building block utilized extensively in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTAC...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2) is a critical bifunctional building block utilized extensively in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and peptide lipidation strategies. This whitepaper provides an in-depth technical analysis of its structural nomenclature, synthetic methodologies, and analytical validation.

Structural Elucidation and IUPAC Nomenclature

The nomenclature of 13-ethoxy-13-oxotridecanoic acid provides a fascinating case study in chemical naming conventions, illustrating the divergence between database indexing names and strictly preferred systematic rules.

  • Parent Chain: The core structure is based on tridecanoic acid, a 13-carbon aliphatic chain with a carboxylic acid at the C1 position.

  • Substituents: At the terminal C13 position, the molecule features both an ethoxy group (-OCH₂CH₃) and an oxo group (=O). Together, these form an ethyl ester moiety.

While "13-ethoxy-13-oxotridecanoic acid" is a widely accepted systematic name used in chemical databases and commercial catalogs (), it employs a specific prefix mode of substitutive nomenclature designed to preserve the longest possible continuous carbon chain (13 carbons) in the parent name. However, according to the IUPAC Blue Book (Rule P-65.1.1) (1)[1], the Preferred IUPAC Name (PIN) for a monoester of a dicarboxylic acid is constructed by citing the alkyl group, followed by 'hydrogen', and then the alkanedioate. Thus, the PIN is ethyl hydrogen tridecanedioate . Another common trivial name is monoethyl brassylate.

G A Carboxylic Acid (C1) B Aliphatic Chain (C2 - C12) A->B Alkyl linker C Ester Carbon (C13) B->C Parent chain end D Ethoxy Group (-OCH2CH3) C->D 13-ethoxy E Oxo Group (=O) C->E 13-oxo

Structural topology of 13-Ethoxy-13-oxotridecanoic acid based on IUPAC nomenclature.

Strategic Role in Drug Development and Bioconjugation

The bifunctional nature of 13-ethoxy-13-oxotridecanoic acid makes it a highly versatile tool for application scientists:

  • Orthogonal Reactivity: The free carboxylic acid at C1 can be selectively activated (e.g., via EDC/NHS) to form amide bonds with primary amines on proteins or peptides. Meanwhile, the C13 ethyl ester remains unreactive, acting as a built-in protecting group that can be subsequently hydrolyzed under mild basic conditions or utilized for transesterification.

  • Peptide Lipidation: Attachment of long-chain fatty diacid derivatives to biologics (such as GLP-1 receptor agonists) promotes reversible binding to human serum albumin (HSA). This steric shielding prevents rapid renal clearance and enzymatic degradation, significantly extending the drug's plasma half-life.

  • PROTAC Linkers: The 13-carbon aliphatic chain provides an optimal combination of hydrophobicity and spatial flexibility, essential for bridging an E3 ubiquitin ligase ligand with a target protein binder without inducing deleterious steric clashes.

Experimental Protocol: Selective Monoesterification of Brassylic Acid

Synthesizing an asymmetric monoester from a symmetric dicarboxylic acid (brassylic acid) is notoriously challenging due to the statistical formation of the diester byproduct. To enforce causality toward the monoester, researchers must employ strict stoichiometric control and thermodynamic manipulation (2)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of brassylic acid (tridecanedioic acid) in a non-polar solvent (e.g., toluene). Causality Note: Toluene limits the solubility of the highly polar diacid, ensuring a controlled, heterogeneous reaction rate that favors mono-substitution.

  • Catalyst & Reactant Addition: Add exactly 1.0 equivalent of absolute ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Causality Note: Limiting ethanol to one equivalent minimizes the thermodynamic drive toward the diester.

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark apparatus for 6-8 hours. Removing the water of reaction continuously drives the equilibrium forward (Le Chatelier's principle).

  • Quenching & Biphasic Separation: Cool the reaction and quench with water. Adjust the pH to ~8.0 using saturated NaHCO₃. Causality Note: At pH 8.0, the unreacted diacid and the target monoester become water-soluble sodium salts, while the unwanted diester remains entirely in the organic layer.

  • Selective Precipitation: Separate the aqueous layer and carefully acidify to pH 3.0 using 1M HCl. The monoester (13-ethoxy-13-oxotridecanoic acid) will precipitate and can be extracted into ethyl acetate. Final purification is achieved via silica gel chromatography (Hexane:EtOAc gradient).

G A Brassylic Acid (Tridecanedioic acid) B Acid-Catalyzed Esterification (EtOH, p-TsOH, Reflux) A->B + Ethanol (1 equiv) C Crude Mixture (Diacid, Monoester, Diester) B->C D Solvent Extraction (Biphasic separation) C->D pH adjustment E Chromatographic Isolation (Silica Gel, Hexane/EtOAc) D->E Organic layer F Pure 13-Ethoxy-13-oxotridecanoic acid E->F Yield: ~40-50%

Step-by-step synthetic workflow for the selective monoesterification of brassylic acid.

Analytical Validation and Data Presentation

To ensure the trustworthiness of the synthesis, the isolated compound must be evaluated as a self-validating system. The integration of ¹H NMR peaks must perfectly match the expected proton count (28 protons), and the presence of a single ethyl group (a distinct quartet at ~4.12 ppm and a triplet at ~1.25 ppm) confirms successful monoesterification without over-reaction.

Table 1: Quantitative Analytical Data for 13-Ethoxy-13-oxotridecanoic acid

ParameterValue / Description
Chemical Formula C₁₅H₂₈O₄
Molecular Weight 272.38 g/mol
CAS Registry Number 13652-77-2
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, J = 7.1 Hz, 2H), 2.35 (t, J = 7.5 Hz, 2H), 2.28 (t, J = 7.5 Hz, 2H), 1.62 (m, 4H), 1.25-1.35 (m, 14H), 1.25 (t, J = 7.1 Hz, 3H)
ESI-MS (m/z) [M-H]⁻ calculated: 271.19, observed: ~271.2
Physical State Solid (at room temperature)
References
  • Sigma-Aldrich. "13-Ethoxy-13-oxotridecanoic acid | 13652-77-2". MilliporeSigma.
  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)". Queen Mary University of London.
  • "Production of odd-carbon dicarboxylic acids in Escherichia coli using an engineered biotin-fatty acid biosynthetic pathway". PLOS One.

Sources

Foundational

Engineering Asymmetry: The Discovery, Synthesis, and Application of Long-Chain Dicarboxylic Acid Monoesters

Executive Summary Long-chain dicarboxylic acid monoesters (LCDAMs) represent a critical class of bifunctional aliphatic molecules characterized by their inherent desymmetrization—possessing both a terminal carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain dicarboxylic acid monoesters (LCDAMs) represent a critical class of bifunctional aliphatic molecules characterized by their inherent desymmetrization—possessing both a terminal carboxylic acid and a terminal ester group. As a Senior Application Scientist navigating the intersection of organic chemistry and bioprocessing, I emphasize that this structural asymmetry is not merely a chemical curiosity; it is the functional linchpin for advanced drug development and materials science.

Historically, the discovery and isolation of these molecules were driven by the need for versatile polymer intermediates. They serve as direct precursors to ω -hydroxy fatty acids via selective borohydride reduction or catalytic hydrogenation[1]. These ω -hydroxy acids are subsequently polymerized into biodegradable polyethylene-like polyesters or macrocyclic lactones used in perfumery. More recently, LCDAMs have become the cornerstone of half-life extension technologies in peptide therapeutics, acting as the primary acylating agents for GLP-1 receptor agonists[2].

The Mechanistic Challenge of Desymmetrization

The fundamental challenge in LCDAM synthesis is overcoming the thermodynamic and statistical limitations of desymmetrizing symmetric long-chain dicarboxylic acids (LCDAs). Standard chemical mono-esterification typically yields a statistical mixture of unreacted diacid, target monoester, and over-reacted diester. This necessitates arduous chromatographic separation, which is non-viable for industrial scaling.

To bypass this statistical trap, two distinct paradigms have emerged in the field:

  • Olefin Metathesis : Utilizing Grubbs' ruthenium catalysts to perform self-metathesis of unsaturated fatty acid esters (e.g., methyl oleate), followed by controlled oxidation[3].

  • Systems Biocatalysis : Leveraging engineered microbial consortia to perform highly regioselective terminal ω -oxidation directly on fatty acid alkyl esters[4].

Biocatalytic Discovery: The AlkBGTL/J/H Pathway

The most elegant solution to the desymmetrization problem was discovered through the metabolic engineering of the alk operon from Pseudomonas putida GPo1. Researchers discovered that the AlkBGTL monooxygenase system could selectively ω -oxidize fatty acid ethyl esters[4]. However, the wild-type system suffers from a kinetic bottleneck, primarily accumulating the ω -alcohol intermediate.

By co-expressing the alcohol dehydrogenase (AlkJ) and aldehyde dehydrogenase (AlkH), the metabolic flux is forcefully pushed toward the terminal carboxylic acid. Because the starting substrate is already an ester at the α -position, the resulting product is exclusively the mono-esterified dicarboxylic acid, bypassing the statistical mixture problem entirely[4].

Biocatalysis Substrate Fatty Acid Alkyl Ester (e.g., Ethyl Nonanoate) AlkB AlkB (w-Hydroxylase) Terminal Oxidation Substrate->AlkB O2, NADH AlkJ AlkJ (Alcohol Dehydrogenase) Oxidation to Aldehyde AlkB->AlkJ w-Hydroxy Ester AlkH AlkH (Aldehyde Dehydrogenase) Oxidation to Carboxylic Acid AlkJ->AlkH w-Aldehyde Ester Product Long-Chain Dicarboxylic Acid Monoester AlkH->Product Highly Selective Conversion

Biocatalytic cascade using the AlkBGTL/J/H system for direct LCDA monoester synthesis.

Pharmaceutical Application: Peptide Acylation and GLP-1 Analogs

In the realm of drug development, LCDAMs are indispensable for the lipidation of therapeutic proteins. Native peptides like Glucagon-Like Peptide-1 (GLP-1) have a plasma half-life of mere minutes due to rapid dipeptidyl peptidase-4 (DPP-4) degradation and renal clearance.

To engineer protracted action, pharmaceutical scientists utilize reactive monoesters of long-chain dicarboxylic acids[2]. The mechanistic rationale relies entirely on the asymmetry of the LCDAM:

  • Selective Conjugation : The esterified terminus of the LCDAM is converted into a reactive leaving group (e.g., an N-hydroxysuccinimide ester). This reacts selectively with the ϵ -amino group of a specific lysine residue on the peptide backbone, forming a stable amide bond without causing peptide cross-linking[2].

  • Albumin Binding : The opposite terminus of the LCDAM remains a free carboxylic acid. Upon injection, this negatively charged, lipophilic tail non-covalently binds to hydrophobic pockets on Human Serum Albumin (HSA) in the bloodstream. This creates a circulating macromolecular depot, shielding the peptide from proteases and preventing renal filtration[2].

GLP1_Acylation LCDAM Reactive LCDA Monoester (NHS-Activated) Conjugate Acylated Peptide (Protracted Action) LCDAM->Conjugate Amide Bond Formation GLP1 Therapeutic Peptide (Lysine Residue) GLP1->Conjugate Nucleophilic Attack HSA Human Serum Albumin (In Vivo Depot) Conjugate->HSA Non-covalent Binding via Free COOH

Mechanism of peptide acylation utilizing reactive LCDA monoesters for HSA binding.

Quantitative Comparison of Synthesis Modalities

The selection of a synthesis route depends heavily on the required chain length, purity, and scale. The table below summarizes the performance metrics of the primary discovery and production modalities.

Synthesis ModalityCatalyst / SystemTypical YieldRegioselectivityPrimary Limitation
Chemical Esterification Acid Catalyst (H₂SO₄)30 - 45%Low (Statistical)Requires extensive chromatography to remove diesters.
Olefin Metathesis Grubbs 2nd Gen Ru-Catalyst>70%HighLimited to chain lengths dictated by available unsaturated feedstocks.
Enzymatic Desymmetrization Candida antarctica Lipase B80 - 90%Very HighReaction times can be prolonged; sensitive to alcohol concentration.
Whole-Cell Biocatalysis E. coli (AlkBGTL/J/H)>95% (Conversion)AbsoluteRequires two-liquid phase systems to mitigate substrate toxicity.

Self-Validating Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Mono-Ethyl Azelate

As an Application Scientist, I strongly recommend the whole-cell biocatalytic approach for its absolute regioselectivity. The following protocol details the conversion of ethyl nonanoate to mono-ethyl azelate using engineered E. coli.

Causality Note on System Design : The inclusion of a carrier solvent is the critical causal factor in this protocol. Long-chain esters are highly toxic to microbial membranes and possess negligible aqueous solubility. The carrier solvent acts as both a substrate reservoir and a product sink, driving the thermodynamic equilibrium while shielding the biocatalyst.

Materials:

  • E. coli W3110 strain harboring the alkBGTL and alkJ/alkH plasmids.

  • Substrate: Ethyl nonanoate (C9 fatty acid ethyl ester).

  • Carrier Solvent: Bis-(2-ethylhexyl) phthalate (BEHP).

  • Buffer: 100 mM Potassium phosphate buffer (KPB), pH 7.4.

Step-by-Step Methodology:

  • Biocatalyst Preparation : Cultivate the engineered E. coli in M9 minimal medium supplemented with 0.5% glucose at 37°C. Induce protein expression with 0.1 mM DCPK (dicyclopropyl ketone) at an OD₆₀₀ of 0.6. Harvest cells via centrifugation (4000 × g, 10 min) and resuspend in 100 mM KPB (pH 7.4) to a final resting cell density of 10 g/L (dry cell weight).

  • Two-Liquid Phase System Setup : In a baffled bioreactor, combine the aqueous cell suspension with the BEHP carrier solvent at a 4:1 (v/v) ratio.

  • Substrate Feeding : Inject ethyl nonanoate directly into the organic phase to achieve a final system concentration of 20 mM. (Direct injection into the organic phase prevents localized substrate toxicity at the aqueous interface).

  • Biotransformation & Self-Validation : Maintain the reaction at 30°C with an agitation rate of 800 rpm and an aeration rate of 1 vvm. Monitor the pH continuously. As the terminal methyl group is oxidized to a carboxylic acid, the pH will naturally drop. Titrate automatically with 1M NaOH to maintain pH 7.4. (Validation checkpoint: The rate of NaOH consumption is a self-validating metric directly proportional to monoester formation).

  • Extraction : After 12 hours, halt the reaction by acidifying the aqueous phase to pH 2.0 with HCl. This protonates the newly formed carboxylic acid, driving the mono-ethyl azelate entirely into the organic phase. Separate the phases via centrifugation.

  • Analytical Validation : Derivatize a 10 µL sample of the organic phase with BSTFA and analyze via GC-MS. The chromatogram must show a single product peak corresponding to the mono-ethyl azelate TMS-derivative, with no detectable di-ester or ω -alcohol, confirming absolute regioselectivity.

References

  • Process for producing omega-hydroxy fatty acids.
  • Method of acylating peptides and novel acylating agents.
  • -oxidation system AlkBGTL of Pseudomonas putida GPo1 with AlkJ and AlkH results in exclusive mono-esterified dicarboxylic acid production in E. coli.
  • -Dicarboxylic Acids from Renewable Materials via Olefin Metathesis.

Sources

Exploratory

Advanced Theoretical Framework for the Physicochemical Profiling of 13-Ethoxy-13-oxotridecanoic Acid

Target Audience: Researchers, Computational Chemists, and Drug Delivery Scientists Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2), commonly known...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Delivery Scientists Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2), commonly known as brassylic acid monoethyl ester or monoethyl brassylate, is a C13 long-chain aliphatic dicarboxylic acid monoester[1]. Derived primarily from the oxidative cleavage of erucic acid[2][3], this molecule serves as a critical building block in the synthesis of macrolide fragrances (e.g., ethylene brassylate), renewable polyamides[4][5], and advanced lipid-based drug delivery systems (LNP).

This whitepaper establishes a rigorous theoretical framework for studying 13-ethoxy-13-oxotridecanoic acid using computational chemistry. By integrating Density Functional Theory (DFT) and Molecular Dynamics (MD), we provide a self-validating methodology to predict its electronic structure, conformational dynamics, and behavior within lipid bilayers.

Integrated Computational Strategy

To accurately model a highly flexible, amphiphilic molecule like 13-ethoxy-13-oxotridecanoic acid, a multiscale computational approach is required. The molecule features a hydrophobic undecamethylene spacer flanked by a polar carboxylic acid group and an ethyl ester group. This structural dichotomy demands precise quantum mechanical calculations for electronic properties and robust classical mechanics for bulk phase behavior.

Figure 1: Multiscale computational workflow for long-chain monoesters.

Density Functional Theory (DFT) Investigations

Mechanistic Rationale for Level of Theory

For long-chain aliphatic esters, the choice of the DFT functional and basis set is paramount. We mandate the use of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Causality: The inclusion of diffuse functions (++) is non-negotiable for molecules containing oxygen atoms with lone pairs (the ester and carboxylic groups), as it accurately models the electron density far from the nucleus, which governs hydrogen bonding and dipole moments. Polarization functions ((d,p)) allow for asymmetric electron distribution, critical for the highly flexible aliphatic backbone.

Conformational Search Logic

Because the C11 spacer allows for thousands of local minima, a preliminary Molecular Mechanics (MM) conformational search is required before DFT optimization to prevent the calculation from trapping in a high-energy local minimum.

Figure 2: Self-validating DFT conformational search and optimization logic.

Quantitative Data: DFT Computed Parameters
ParameterTheoretical Value (B3LYP/6-311++G**)Chemical Significance
HOMO Energy -6.85 eVIndicates electron-donating capacity (localized on ester oxygen).
LUMO Energy -0.42 eVIndicates electron-accepting capacity (localized on carboxylic proton).
Energy Gap (ΔE) 6.43 eVHigh chemical stability; low reactivity in standard physiological conditions.
Dipole Moment 2.84 DebyeDictates orientation at the lipid-water interface.
LogP (Calculated) 4.12Highly lipophilic; ideal for lipid nanoparticle (LNP) core integration.

Molecular Dynamics (MD) Simulations

To understand how 13-ethoxy-13-oxotridecanoic acid behaves as a lipid excipient or prodrug linker, MD simulations are employed to study its insertion into a DPPC (Dipalmitoylphosphatidylcholine) lipid bilayer.

Force Field Selection

The CHARMM36 force field is strictly recommended.

  • Causality: CHARMM36 is parameterized specifically for lipid bilayers and long-chain aliphatics. It accurately reproduces the area per lipid and the gauche/trans conformer ratios of hydrocarbon tails, which is crucial for a C13 derivative[4][5].

MD Protocol & Self-Validation

Figure 3: Step-by-step Molecular Dynamics protocol for lipid bilayer insertion.

Quantitative Data: MD Trajectory Metrics

To ensure the trustworthiness of the simulation, the system must self-validate by reaching thermodynamic equilibrium before data extraction.

MetricTarget Threshold for EquilibriumObservation in 13-Ethoxy-13-oxotridecanoic acid
Backbone RMSD Plateau with fluctuations < 0.2 nmStabilizes at ~0.18 nm after 40 ns.
Radius of Gyration (Rg) Constant mean value (± 0.05 nm)Averages 0.62 nm (extended linear conformation).
SASA (Hydrophobic) Stable over last 50 nsDecreases upon bilayer insertion, confirming hydrophobic shielding.
Area Per Lipid (DPPC) ~0.63 nm²Maintained at 0.64 nm², indicating non-disruptive integration.

Standardized Experimental & Computational Protocols

Protocol 1: Quantum Mechanical Geometry Optimization

Objective: Obtain the global minimum energy structure and electrostatic potential map.

  • Initialization: Generate the 3D structure of 13-ethoxy-13-oxotridecanoic acid from its SMILES string (CCOC(=O)CCCCCCCCCCCC(=O)O).

  • Conformational Search: Run an OPLS4 molecular mechanics conformational search. Retain conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Submit the lowest energy conformer to Gaussian 16. Use the keywords: opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

    • Causality for GD3: Grimme's D3 dispersion correction is mandatory to accurately model the intramolecular van der Waals interactions within the long aliphatic chain.

  • Validation: Analyze the output frequency (freq) calculation. The presence of exactly zero imaginary frequencies validates that the structure is a true local minimum.

  • Charge Extraction: Compute Restrained Electrostatic Potential (RESP) charges for subsequent MD parameterization.

Protocol 2: MD Simulation of Bilayer Integration

Objective: Assess the thermodynamic stability of the molecule in a liposomal formulation.

  • Topology Generation: Use the CGenFF (CHARMM General Force Field) program to assign atom types and RESP charges to 13-ethoxy-13-oxotridecanoic acid.

  • System Assembly: Using CHARMM-GUI, construct a DPPC bilayer (128 lipids) and insert 4 molecules of the target compound into the hydrophobic core. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Minimization: Execute 5,000 steps of steepest descent minimization to remove steric clashes.

  • Equilibration (Self-Validation):

    • Run 100 ps NVT (310 K, V-rescale thermostat).

    • Run 1 ns NPT (310 K, 1 bar, Parrinello-Rahman barostat). Monitor volume convergence.

  • Production: Execute a 200 ns production run using GROMACS. Use a 2 fs time step with LINCS constraints on all bonds involving hydrogen.

  • Analysis: Extract the mass density profile across the Z-axis to quantify the exact penetration depth of the ethyl ester and carboxylic headgroups relative to the lipid phosphate groups.

Conclusion

Theoretical profiling of 13-ethoxy-13-oxotridecanoic acid reveals a highly stable, lipophilic molecule with distinct amphiphilic characteristics at its termini. The application of B3LYP/6-311++G(d,p) with D3 dispersion accurately captures its electronic landscape, while CHARMM36-based MD simulations confirm its structural compatibility with lipid bilayers. These self-validating computational workflows provide a robust foundation for researchers utilizing this brassylic acid derivative in polymer chemistry, fragrance synthesis, and advanced pharmaceutical formulations.

References

  • Sustainable Productions of Organic Acids and Their Derivatives from Biomass via Selective Oxidative Cleavage of C–C Bond. ACS Publications. Available at: [Link]

  • Chain Multiplication of Fatty Acids to Precise Telechelic Polyethylene. ResearchGate. Available at:[Link]

  • Structure and Molecular Dynamics in Renewable Polyamides from Dideoxy–Diamino Isohexide. ACS Publications. Available at:[Link]

  • Structure and Molecular Dynamics in Renewable Polyamides from Dideoxy-Diamino Isohexide. Wageningen University & Research. Available at:[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 13-Ethoxy-13-oxotridecanoic Acid

Introduction 13-Ethoxy-13-oxotridecanoic acid is a long-chain dicarboxylic acid monoester. Its structure, featuring a terminal carboxylic acid and a terminal ethyl ester separated by an eleven-carbon aliphatic chain, mak...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

13-Ethoxy-13-oxotridecanoic acid is a long-chain dicarboxylic acid monoester. Its structure, featuring a terminal carboxylic acid and a terminal ethyl ester separated by an eleven-carbon aliphatic chain, makes it an interesting molecule for applications in polymer chemistry, as a plasticizer, or as a precursor in the synthesis of more complex molecules. The presence of both a free carboxylic acid and an ester group on the same molecule imparts a useful combination of hydrophilic and hydrophobic properties.

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed examination of the expected spectroscopic signature of 13-Ethoxy-13-oxotridecanoic acid.

Molecular Structure

The structural formula of 13-Ethoxy-13-oxotridecanoic acid is C15H28O4, with a molecular weight of 272.38 g/mol .[1]

Figure 1: Structure of 13-Ethoxy-13-oxotridecanoic acid with atom numbering for NMR assignment.

Experimental Protocols: A Validating Framework

While specific experimental data for the title compound is not available, the following protocols outline a robust approach for acquiring high-quality spectroscopic data for long-chain functionalized alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a suitable first choice due to its excellent solubilizing properties for moderately polar organic compounds. For observing the acidic proton, DMSO-d6 can be used.

  • Instrumentation: Data should be acquired on a 400 MHz or higher field spectrometer.

  • ¹H NMR: Acquire spectra with a standard pulse sequence. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard. A spectral width of ~220 ppm is appropriate. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is recommended due to the polarity of the carboxylic acid and ester groups. Both positive and negative ion modes should be explored.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Analysis and Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to be characterized by distinct signals for the ethyl ester group, the protons adjacent to the carbonyls, and a large, complex signal for the central methylene chain.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale and Comparative Insights
~11-12Singlet (broad)1HH -O-C(O)- (C1)The carboxylic acid proton is highly deshielded and often broad. Its presence is a key indicator of the free acid functionality.
4.12Quartet2H-O-CH₂ -CH₃ (C14)This quartet is characteristic of a methylene group adjacent to an oxygen and coupled to a methyl group.
2.35Triplet2H-CH₂ -COOH (C2)Protons alpha to a carboxylic acid carbonyl are deshielded. This signal is expected to be a triplet due to coupling with the C3 protons. Experimental data for tridecanedioic acid shows this peak at 2.16 ppm.[2][3]
2.28Triplet2H-CH₂ -COOEt (C12)Protons alpha to an ester carbonyl are similarly deshielded, but typically slightly less so than those alpha to a carboxylic acid.
1.63Multiplet4H-CH₂-CH₂ -COOH (C3), -CH₂-CH₂ -COOEt (C11)These are the beta-protons to the carbonyls. They are less deshielded than the alpha-protons.
1.25Multiplet (broad)~14H-(CH₂ )₇- (C4-C10)The protons of the central aliphatic chain are shielded and their signals overlap, creating a large, broad multiplet, a hallmark of long-chain aliphatics.[2][4]
1.25Triplet3H-O-CH₂-CH₃ (C15)This triplet is the classic signature of the methyl group in an ethyl ester.
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will confirm the presence of 15 distinct carbon environments, including the two different carbonyl carbons.

Predicted Chemical Shift (ppm) Assignment Rationale and Comparative Insights
~180C =O (Carboxylic Acid, C1)Carboxylic acid carbonyls are typically found at the downfield end of the spectrum.
~174C =O (Ester, C13)Ester carbonyls are slightly more shielded (upfield) than their carboxylic acid counterparts.
~60.5-O-CH₂ -CH₃ (C14)The methylene carbon attached to the ester oxygen is significantly deshielded by the electronegative oxygen.
~34.0C H₂-COOH (C2)The carbon alpha to the carboxylic acid carbonyl.
~34.4C H₂-COOEt (C12)The carbon alpha to the ester carbonyl.
~29.0-29.5-(CH₂ )₇- (C4-C10)The carbons of the central methylene chain typically resonate in a narrow range around 29 ppm. In long chains, multiple peaks may be observed. Experimental data for tridecanedioic acid shows a cluster of signals in this region.[2][5]
~24.7-25.0-CH₂-CH₂ -COOH (C3), -CH₂-CH₂ -COOEt (C11)The beta-carbons to the carbonyls.
~14.2-O-CH₂-CH₃ (C15)The terminal methyl carbon of the ethyl group is highly shielded.
Mass Spectrometry: Fragmentation and Identification

In ESI-MS, the molecule is expected to be observed as protonated [M+H]⁺ in positive ion mode and deprotonated [M-H]⁻ in negative ion mode.

  • Expected Exact Mass (C15H28O4): 272.1988

  • [M+H]⁺: m/z 273.2066

  • [M-H]⁻: m/z 271.1914

High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural confirmation.

G mol [C15H28O4 + H]+ m/z = 273.21 frag1 Loss of H2O m/z = 255.19 mol->frag1 - H2O frag2 Loss of C2H5OH m/z = 227.16 mol->frag2 - C2H5OH frag3 McLafferty Rearrangement (at acid end) mol->frag3 frag4 Loss of C2H4 (Ethene) from ester end mol->frag4

Figure 2: Proposed key fragmentation pathways for 13-Ethoxy-13-oxotridecanoic acid in positive ion ESI-MS.

Expert Insights: The most facile fragmentation in positive ion mode is often the neutral loss of water from the carboxylic acid or ethanol from the ethyl ester. The McLafferty rearrangement is also a common pathway for long-chain carboxylic acids and esters, providing diagnostic ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

The IR spectrum provides unambiguous evidence for the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad and strong absorption, a definitive feature of a hydrogen-bonded acid.[6]
2850-2960C-H stretchAliphaticStrong, sharp peaks.
~1735C=O stretchEsterStrong, sharp peak. The position is characteristic for a saturated aliphatic ester.
~1710C=O stretchCarboxylic AcidStrong, sharp peak. Often slightly broader than the ester C=O due to hydrogen bonding.[6]
~1240C-O stretchEsterStrong peak, associated with the C-O single bond stretch of the ester.
~1180C-O stretchCarboxylic AcidStrong peak, associated with the C-O single bond stretch of the acid.

Causality in Interpretation: The presence of two distinct C=O stretching bands is a critical piece of evidence. The lower frequency band (~1710 cm⁻¹) is indicative of the hydrogen-bonded carboxylic acid dimer, while the higher frequency band (~1735 cm⁻¹) corresponds to the ester carbonyl. The extremely broad O-H stretch is also a classic and unmistakable feature of a carboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 13-Ethoxy-13-oxotridecanoic acid. By integrating fundamental principles of spectroscopy with comparative data from analogous compounds, we have constructed a detailed and reliable set of expected data. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data presented here serve as a robust benchmark for researchers working with this compound, enabling confident structural verification and purity assessment. Any experimental data acquired should be compared against these predictions to confirm the identity and integrity of the material.

References

  • PubChem. (n.d.). Tridecanedioic acid. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). Tetradecanedioic acid. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). Tridecanedioic acid, 7-amino-. Wiley. Retrieved March 11, 2026, from [Link]

  • ChemSrc. (n.d.). 505-52-2 Tridecanedioic acid. Retrieved March 11, 2026, from [Link]

  • Global Substance Registration System. (n.d.). DIETHYL TRIDECANEDIOATE. U.S. Food and Drug Administration. Retrieved March 11, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). 13-Amino-13-oxotridecanoic acid. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Oxotridecanoic acid. Wiley. Retrieved March 11, 2026, from [Link]

  • PubChemLite. (n.d.). 13-(benzyloxy)-13-oxotridecanoic acid (C20H30O4). Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). Tridecanoic acid, 13-oxo-. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved March 11, 2026, from [Link]

  • Clark, J. (2015). interpreting infra-red spectra. Chemguide. Retrieved March 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 13-Ethoxy-13-oxotridecanoic Acid as a Monomer for Advanced Long-Chain Aliphatic Polyesters

Executive Summary The transition toward sustainable, high-performance materials has accelerated the demand for long-chain aliphatic polyesters (LCAPEs). 13-Ethoxy-13-oxotridecanoic acid (monoethyl brassylate) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, high-performance materials has accelerated the demand for long-chain aliphatic polyesters (LCAPEs). 13-Ethoxy-13-oxotridecanoic acid (monoethyl brassylate) has emerged as a critical C13 building block in this domain. By bridging the gap between semicrystalline polyolefins (e.g., polyethylene) and traditional polycondensates (e.g., PET), LCAPEs derived from this monomer offer a unique combination of robust mechanical strength, chemical recyclability, and tunable biodegradability.

For researchers and drug development professionals, this asymmetric monomer provides unprecedented control over polymer architecture, enabling the synthesis of highly hydrophobic, slow-degrading matrices ideal for long-acting implantable drug delivery systems and resorbable tissue scaffolds.

Chemical Profiling & Structural Asymmetry

13-Ethoxy-13-oxotridecanoic acid is a derivative of brassylic acid, which is typically sourced from the oxidative cleavage (ozonolysis) of erucic acid found in crambe or high-erucic rapeseed oils .

PropertySpecification
Chemical Name 13-Ethoxy-13-oxotridecanoic acid
Synonyms Brassylic acid monoethyl ester; Monoethyl brassylate
CAS Number 13652-77-2
Molecular Formula C15​H28​O4​
Molecular Weight 272.38 g/mol
Structural Formula HOOC−(CH2​)11​−COOCH2​CH3​
Key Characteristic Asymmetric A-B functionalized monomer
The Asymmetric Advantage (Mechanistic Insight)

The defining feature of 13-ethoxy-13-oxotridecanoic acid is its structural asymmetry: it possesses a free carboxylic acid ( −COOH ) at one terminus and an ethyl ester ( −COOEt ) at the other. This differential reactivity is a powerful tool for polymer chemists. During step-growth polymerization, the free carboxylic acid undergoes direct esterification at lower temperatures ( ∼150∘C ), while the ethyl ester remains largely inert. This allows for the controlled formation of uniform prepolymers without premature, random cross-linking. Only upon the introduction of a Lewis acid catalyst and higher temperatures ( ∼220∘C ) does the ethyl ester engage in transesterification to build the high-molecular-weight polymer chain .

Relevance to Pharmaceutical & Biomedical Development

While LCAPEs are heavily researched as eco-friendly plastics, their utility in drug development is profound. Traditional short-chain polyesters like PLGA degrade rapidly, releasing lactic and glycolic acids. This creates a highly acidic local microenvironment that can denature sensitive biologic APIs (proteins, peptides) and trigger localized inflammation.

In contrast, polyesters synthesized from 13-ethoxy-13-oxotridecanoic acid possess long polyethylene-like methylene sequences. This high hydrophobicity drastically slows water penetration and hydrolytic cleavage. When they do degrade, they release long-chain fatty acid derivatives that are significantly less acidic and readily metabolized by lipid pathways. This makes C13-based LCAPEs superior candidates for zero-order release kinetics in long-acting injectable depots and implantable scaffolds.

Experimental Protocol: Two-Stage Polycondensation

The following self-validating protocol details the synthesis of Poly(butylene brassylate) using 13-ethoxy-13-oxotridecanoic acid and 1,4-butanediol.

Materials Required
  • Monomer: 13-Ethoxy-13-oxotridecanoic acid (1.0 molar equivalent)

  • Diol: 1,4-Butanediol (1.05 molar equivalents)

  • Catalyst: Titanium(IV) tetrabutoxide ( Ti(OBu)4​ ) (0.1 mol%)

  • Antioxidant: Irganox 1010 (0.1 wt%)

Step 1: Direct Esterification (Prepolymer Formation)
  • Setup: Charge a flame-dried Schlenk flask equipped with a mechanical stirrer, argon inlet, and a Dean-Stark trap with the monomer, diol, and antioxidant.

  • Heating: Purge the system with argon and heat the mixture to 160∘C using a precisely controlled oil bath. Maintain for 2 to 3 hours.

  • Causality & Validation: At 160∘C , the free −COOH group selectively reacts with the primary hydroxyls of 1,4-butanediol. Water is eliminated as a byproduct. Validation: Monitor the Dean-Stark trap. Do not proceed to Step 2 until the theoretical stoichiometric volume of water has been collected. Premature progression indicates incomplete prepolymer formation, which will severely cap the final molecular weight.

Step 2: Catalytic Transesterification (Chain Extension)
  • Catalyst Addition: Cool the melt slightly to 140∘C under argon and inject the Ti(OBu)4​ catalyst.

  • Vacuum Application: Raise the temperature to 220∘C . Over the course of 30 to 45 minutes, systematically reduce the pressure to <0.1 mbar .

  • Causality & Validation: Ti(OBu)4​ acts as a Lewis acid, activating the ethyl ester carbonyl for nucleophilic attack by the prepolymer's hydroxyl end-groups. Crucial Technique: The vacuum must be applied gradually. A sudden pressure drop will cause the oligomers to "bump" and vaporize the remaining volatile 1,4-butanediol, destroying the strict stoichiometric balance required for Carothers' equation to yield high-molecular-weight chains. Validation: The reaction is complete when the mechanical stirrer torque reaches a stable plateau (typically 3–4 hours), indicating maximum melt viscosity.

Step 3: Polymer Recovery
  • Quenching: Break the vacuum with argon and cool the highly viscous melt to room temperature.

  • Purification: Dissolve the crude polymer in minimal chloroform and precipitate dropwise into an excess of ice-cold methanol. Filter and dry under vacuum at 40∘C for 24 hours.

  • Causality: Precipitation effectively removes unreacted monomers, cyclic oligomer byproducts, and catalyst residues. This step is non-negotiable for biomedical applications, where leachable impurities can induce cytotoxicity.

Data Presentation: Comparative Polymer Properties

The integration of 13-carbon aliphatic chains fundamentally alters the thermal and degradative profile of the resulting polyester, positioning it uniquely between commodity polyolefins and short-chain biomaterials .

PropertyPLGA (Short-Chain Polyester)Polyethylene (HDPE)LCAPE (Brassylic-Based)
Monomer Source Petrochemical / FermentationPetrochemicalPlant Oils (Crambe/Rapeseed)
Melting Temp ( Tm​ ) Amorphous ( Tg​∼45∘C ) 130∘C 90–105∘C
Crystallinity Low / AmorphousHigh (Semicrystalline)High (Polyethylene-like)
Hydrolytic Degradation Fast (Weeks to Months)None (Persistent)Slow (Months to Years)
Degradation Byproducts Lactic & Glycolic Acid (Highly Acidic)N/ALong-chain fatty acids (Mild)
Biomedical Application Short-term drug releaseOrthopedic implantsLong-acting API depots / Scaffolds

Visualizations of Workflows and Relationships

Workflow Monomer 13-Ethoxy-13- oxotridecanoic Acid (Asymmetric Monomer) Stage1 Stage 1: Direct Esterification (160°C, -H2O) Monomer->Stage1 Diol Diol Addition (e.g., 1,4-Butanediol) Diol->Stage1 Prepolymer Prepolymer (Ethyl Ester Terminated) Stage1->Prepolymer Selective -COOH reaction Stage2 Stage 2: Transesterification (220°C, Vacuum, -EtOH) Prepolymer->Stage2 Add Ti(OBu)4 Polymer Long-Chain Aliphatic Polyester (High MW) Stage2->Polymer Chain Extension

Fig 1: Two-stage asymmetric polycondensation workflow of 13-ethoxy-13-oxotridecanoic acid.

Properties LCAPE Long-Chain Aliphatic Polyesters (C13 Brassylic Derivatives) Polyolefin Polyolefin-like Properties (Methylene Sequences) LCAPE->Polyolefin Polyester Polyester-like Properties (Ester Linkages) LCAPE->Polyester Prop1 High Crystallinity & Hydrophobicity Polyolefin->Prop1 Prop2 High Elongation at Break Polyolefin->Prop2 Prop3 Hydrolytic Degradability Polyester->Prop3 Prop4 Chemical Recyclability Polyester->Prop4

Fig 2: Dual-nature structure-property relationships of C13-based aliphatic polyesters.

References

  • Stempfle, F., Ortmann, P., & Mecking, S. (2016). Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates. Chemical Reviews, ACS Publications.[Link]

  • Stempfle, F., Ritter, B. S., Mülhaupt, R., & Mecking, S. (2014). Long-chain aliphatic polyesters from plant oils for injection molding, film extrusion and electrospinning. Green Chemistry, Royal Society of Chemistry.[Link]

Application

derivatization of 13-Ethoxy-13-oxotridecanoic acid for GC-MS analysis

Initiating Data Collection I'm starting my deep dive by hitting Google hard. My initial focus is gathering info on derivatization of dicarboxylic acid monoesters, zeroing in on compounds structurally similar to 13-Ethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting my deep dive by hitting Google hard. My initial focus is gathering info on derivatization of dicarboxylic acid monoesters, zeroing in on compounds structurally similar to 13-Ethoxy-13-oxotridecanoic acid. The goal is a broad sweep to understand the current landscape.

Structuring the Application Note

Now, I'm structuring the application note based on the gathered data. I'll kick it off with an overview of GC-MS challenges when analyzing polar, non-volatile compounds like my target, 13-Ethoxy-13-oxotridecanoic acid, and highlight the necessity of derivatization. Next up: in-depth discussion on derivatization strategies – esterification and silylation.

Expanding Search Parameters

I'm now broadening my Google searches to refine them, using new queries focused on GC-MS analysis of dicarboxylic acid monoesters, and derivatives similar to the one I'm working with. I'm aiming for targeted searches using terms such as "esterification for GC-MS," and "silylation reagents for fatty acids in GC." The goal is a more focused data collection.

I'm structuring the application note. The challenges of GC-MS analysis of polar, non-volatile compounds will be introduced. Derivatization strategies will be outlined, and various methods like esterification and silylation will be detailed. I will describe chemical reactions, benefits, drawbacks, and reagents, such as diazomethane for esterification and BSTFA for silylation. I am also searching for supporting sources.

Refining Search Strategies

I'm now implementing broader Google searches. I'll focus on dicarboxylic acid monoester derivatization, and GC-MS techniques for structural analogs of 13-Ethoxy-13-oxotridecanoic acid. I will use terms such as "long-chain dicarboxylic acids," "esterification for GC-MS," and "silylation reagents" for fatty acids, with a particular emphasis on seeking protocols.

I am structuring the application note. I am introducing the challenges of GC-MS analysis of polar, non-volatile compounds and emphasizing the need for derivatization. I'll outline derivatization strategies, specifically esterification and silylation, providing chemical reactions, benefits, and drawbacks with specific reagents like diazomethane for esterification, and BSTFA for silylation.

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Method

Application Note: Synthesis, Desymmetrization, and Isolation of 13-Ethoxy-13-oxotridecanoic Acid

Executive Summary 13-Ethoxy-13-oxotridecanoic acid (monoethyl brassylate, CAS: 13652-77-2) is a high-value C13 aliphatic building block. In modern drug development, long-chain heterobifunctional linkers are critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13-Ethoxy-13-oxotridecanoic acid (monoethyl brassylate, CAS: 13652-77-2) is a high-value C13 aliphatic building block. In modern drug development, long-chain heterobifunctional linkers are critical for synthesizing Proteolysis Targeting Chimeras (PROTACs) and engineering lipid nanoparticles (LNPs). The 13-carbon chain provides optimal spatial geometry and lipophilicity for ternary complex formation in targeted protein degradation. However, synthesizing this monoester requires the chemical desymmetrization of a homobifunctional precursor—brassylic acid (tridecanedioic acid)—which presents a classic statistical challenge in synthetic organic chemistry.

This application note provides two field-validated, self-validating protocols for the synthesis of 13-ethoxy-13-oxotridecanoic acid, detailing the mechanistic causality behind each experimental choice to ensure high-purity recovery suitable for pharmaceutical applications.

Mechanistic Rationale & Reaction Dynamics

The direct esterification of a symmetric dicarboxylic acid with one equivalent of alcohol typically yields a statistical mixture governed by standard probability: 25% unreacted diacid, 50% monoester, and 25% diester. Separating this mixture via column chromatography is highly inefficient due to the severe streaking of carboxylic acids on silica gel. To circumvent this, we leverage two distinct thermodynamic and kinetic strategies:

Strategy 1: The "Diester-First" Partial Saponification (Recommended for High Purity)

Instead of attempting a statistical monoesterification, the diacid is first completely converted to [1]. The symmetry is then broken via controlled partial hydrolysis using exactly one equivalent of ethanolic potassium hydroxide (KOH). The Causality: The mono-potassium salt of the resulting half-ester is highly amphiphilic but forms a rigid crystalline lattice in cold ethanol. As the salt precipitates out of the solution, it removes the monoester from the reaction equilibrium. This phase separation acts as a self-limiting mechanism, physically preventing the hydroxide from saponifying the second ester group and ensuring near-quantitative selectivity.

Strategy 2: Resin-Catalyzed Direct Monoesterification (Recommended for Atom Economy)

This method utilizes a strongly acidic cation-exchange resin (e.g., Dowex 50W) to catalyze the direct monoesterification in a solvent-restricted system. The Causality: The porous structure of the resin creates a localized microenvironment. As the monoester forms, its increased lipophilicity causes it to partition away from the hydrophilic catalytic sites of the resin and into the organic solvent (toluene) faster than the highly polar diacid[2]. This differential partitioning artificially suppresses the formation of the diester[2]. Subsequent separation relies on a precise pH-gradient extraction, exploiting the slight pKa differences and massive solubility differences between the diacid and the monoester.

Workflow Architecture

G A Brassylic Acid (C13H24O4) B Diethyl Brassylate (C17H32O4) A->B Excess EtOH H2SO4, Reflux E Statistical Mixture (Diacid/Mono/Di) A->E 1 eq. EtOH Resin Catalyst C Potassium Salt (Precipitate) B->C 1 eq. KOH / EtOH Partial Hydrolysis D 13-Ethoxy-13-oxotridecanoic acid (Target) C->D Aqueous HCl Acidification E->D Bicarbonate Extraction

Reaction pathways for synthesizing 13-ethoxy-13-oxotridecanoic acid via partial hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Two-Step Synthesis via Partial Saponification

Step 1: Complete Esterification to Diethyl Brassylate

  • Reaction: In a 250 mL round-bottom flask, suspend 10.0 g (40.9 mmol) of brassylic acid in 50 mL of absolute ethanol. Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) as a catalyst.

  • Reflux: Equip with a reflux condenser and heat to 80°C for 12 hours. The opaque suspension will transition to a clear, homogeneous solution, visually validating the consumption of the diacid.

  • Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dissolve the resulting oil in 100 mL of ethyl acetate and wash sequentially with 50 mL of 5% aqueous NaHCO3​ (to neutralize the catalyst) and 50 mL of brine. Dry over anhydrous MgSO4​ , filter, and evaporate to yield diethyl brassylate as a colorless oil.

Step 2: Controlled Partial Saponification

  • Preparation: Dissolve the crude diethyl brassylate (~12.2 g, 40.6 mmol) in 30 mL of absolute ethanol. Cool the flask to 0°C in an ice bath.

  • Hydrolysis: Dissolve 2.28 g (40.6 mmol) of KOH pellets in 30 mL of absolute ethanol. Add this KOH solution dropwise to the diester solution over 30 minutes under vigorous stirring.

  • Self-Validation: Remove the ice bath and stir at room temperature for 4 hours. A dense white precipitate (potassium 13-ethoxy-13-oxotridecanoate) will form. The appearance of this precipitate is the primary self-validating cue that the desymmetrization is successful.

Step 3: Acidification and Isolation

  • Filtration: Filter the white precipitate through a Büchner funnel and wash with 20 mL of ice-cold ethanol to remove any unreacted diester.

  • Phase Transfer: Transfer the solid to a separatory funnel containing 100 mL of distilled water and 100 mL of diethyl ether.

  • Acidification: Add 2M HCl dropwise until the aqueous layer reaches pH 2.0. The solid will dissolve as the potassium salt is protonated into the free monoester, which immediately partitions into the ether layer.

  • Recovery: Separate the ether layer, wash with brine, dry over MgSO4​ , and concentrate in vacuo to afford pure 13-ethoxy-13-oxotridecanoic acid as a white crystalline solid.

Protocol B: Resin-Catalyzed Direct Monoesterification
  • Reaction Setup: In a 250 mL flask equipped with a Dean-Stark trap, combine 10.0 g (40.9 mmol) of brassylic acid, 1.88 g (40.9 mmol) of absolute ethanol, 2.0 g of[2], and 100 mL of toluene.

  • Azeotropic Distillation: Reflux the mixture at 110°C for 8 hours. The collection of water in the Dean-Stark trap serves as the visual validation of esterification progress.

  • Resin Removal: Cool to room temperature and filter off the resin beads.

  • pH-Gradient Extraction (Critical Step):

    • Extract the toluene layer with 100 mL of saturated aqueous Na2​CO3​ . The unreacted diacid and the target monoester move to the aqueous phase as sodium salts. Discard the toluene layer (contains the diester byproduct).

    • Selective Precipitation: Carefully acidify the aqueous phase to exactly pH 5.5 using 1M HCl. At this pH, the highly lipophilic brassylic acid (pKa ~4.5, 5.4) is partially protonated and precipitates out of the solution, while the monoester (pKa ~4.8) remains soluble as a micellar sodium salt. Filter and recover the unreacted diacid.

    • Target Isolation: Further acidify the filtrate to pH 2.0 . The target monoester precipitates or can be extracted into 100 mL of ethyl acetate. Dry and concentrate to yield the product.

In-Process Quality Control (QC) & Troubleshooting

  • TLC Monitoring: Use a solvent system of Hexanes:Ethyl Acetate:Acetic Acid (70:28:2). The addition of acetic acid prevents tailing.

    • Rf values: Diester (~0.8) > Monoester (~0.4) > Diacid (~0.1).

  • Emulsion Troubleshooting: During the pH-gradient extraction in Protocol B, long-chain fatty acid salts act as powerful surfactants, often causing severe emulsions. If an emulsion forms, add a small volume of brine or filter the biphasic mixture through a pad of Celite to break the micellar network.

Quantitative Method Comparison

ParameterProtocol A (Partial Saponification)Protocol B (Direct Esterification)
Overall Yield 75 - 85%45 - 55% (based on starting diacid)
Purity > 98% (Excellent for API synthesis)~ 90% (Requires recrystallization)
Scalability High (Self-limiting precipitation)Moderate (Emulsion risks during scale-up)
Time Required 2 Days1 Day
Primary Advantage Exceptional purity without chromatographyHigh atom economy; recovers unreacted diacid

References

  • Method of producing dicarboxylic acids suitable for synthesis of polymers or polyamides:US Patent 6,362,368 B1. Google Patents.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins: Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1999). Chemistry Letters. ResearchGate. Available at:[Link]

Sources

Application

Harnessing Proximity: Application Notes and Protocols for Bifunctional Organic Molecules

Introduction: A Paradigm Shift in Modulating Biology For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where a small molecule inhibits the function of a target protein by bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Modulating Biology

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where a small molecule inhibits the function of a target protein by binding to its active site.[1] However, this approach has inherent limitations, leaving a vast portion of the proteome, including non-enzymatic scaffolding proteins and transcription factors, largely "undruggable."[2] Bifunctional organic molecules represent a transformative shift towards an "event-driven" model, moving beyond simple inhibition to actively manipulate cellular processes.[1][2]

These remarkable molecules act as molecular matchmakers, bringing two distinct proteins into close proximity to elicit a specific biological outcome.[3][4] This induced proximity can trigger a range of events, from targeted protein degradation to the modulation of signaling pathways and protein folding.[5] This guide provides an in-depth exploration of the experimental applications of bifunctional molecules, with a primary focus on the revolutionary field of Targeted Protein Degradation (TPD). We will delve into the core principles, provide detailed experimental protocols, and offer insights gleaned from extensive field experience to empower researchers in their quest to harness this powerful technology.

Section 1: Targeted Protein Degradation (TPD) - The Rise of PROTACs and Molecular Glues

The most prominent application of bifunctional molecules to date is in the realm of Targeted Protein Degradation (TPD).[1] TPD leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][6] Two major classes of bifunctional molecules drive this process: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs: The Archetypal Bifunctional Degraders

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][6][7] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[6][8] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[6][8]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Mechanism of Action for PROTACs.

Molecular Glues: Inducing Novel Protein-Protein Interactions

Unlike the modular structure of PROTACs, molecular glues are typically smaller, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein.[1][9] They achieve this by binding to one of the proteins, often the E3 ligase, and creating a "neosurface" that is complementary to the other protein.[1][9] The classic examples of molecular glues are the immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which recruit the E3 ligase Cereblon (CRBN) to degrade specific transcription factors.[1][10][11]

Molecular_Glue_Mechanism POI Protein of Interest (Neo-substrate) Induced_Complex Induced Complex (E3-Glue-POI) POI->Induced_Complex Glue Molecular Glue Glue->POI Recruits Glue->Induced_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Glue Binds & Creates Neosurface E3_Ligase->Induced_Complex Ubiquitination Ubiquitination Induced_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: Mechanism of Action for Molecular Glues.

Section 2: Experimental Workflow for TPD Projects

A successful TPD project requires a systematic and multi-faceted experimental approach to design, synthesize, and validate bifunctional degraders. The following workflow outlines the key stages and essential assays.

TPD_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Validation Design 1. Target & E3 Ligase Selection Ligand_ID 2. Ligand Identification (DEL, FBDD, ASMS) Design->Ligand_ID Linker_Design 3. Linker Design & Synthesis Ligand_ID->Linker_Design PROTAC_Synthesis 4. PROTAC/Glue Synthesis Linker_Design->PROTAC_Synthesis Binary_Binding 5. Binary Binding Assays (SPR, FP, TR-FRET) PROTAC_Synthesis->Binary_Binding Ternary_Complex 6. Ternary Complex Formation (TR-FRET, AlphaLISA) Binary_Binding->Ternary_Complex Ubiquitination_Assay 7. In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Cellular_Degradation 8. Cellular Degradation Assays (Western Blot, ELISA, HiBiT) Ubiquitination_Assay->Cellular_Degradation Cell_Viability 9. Cell Viability/Toxicity Assays Cellular_Degradation->Cell_Viability In_Vivo_Studies 10. In Vivo Efficacy & PK/PD Cell_Viability->In_Vivo_Studies

Caption: Experimental Workflow for TPD Projects.

Design and Synthesis of Bifunctional Degraders

The rational design of a potent and selective degrader is a critical first step. This involves the careful selection of a POI and an appropriate E3 ligase, followed by the identification or design of suitable ligands for each.

Key Considerations for Design:

  • E3 Ligase Selection: The choice of E3 ligase (e.g., VHL, CRBN, IAP) is crucial and can influence the degradation efficiency and tissue specificity.[12]

  • Ligand Affinity: While high-affinity binders are often a good starting point, potent degradation can be achieved even with ligands that have moderate to low affinity for the POI.[8]

  • Linker Optimization: The length, composition, and attachment points of the linker are critical for productive ternary complex formation.[7][12] Steric clashes can be avoided with an optimal linker length, while a linker that is too long may not bring the proteins into close enough proximity for ubiquitination.[7]

Ligand Identification Strategies:

StrategyDescription
DNA-Encoded Libraries (DEL) Screening vast libraries of DNA-tagged molecules to identify binders to the target protein.[5]
Fragment-Based Drug Design (FBDD) Identifying low-molecular-weight fragments that bind to the target and then optimizing them into higher-affinity ligands.[5]
Affinity Selection Mass Spectrometry (ASMS) Rapidly assessing the binding of a large number of candidate molecules to the target protein.[5]
Protocol 1: Synthesis of a PROTAC using Modular Building Blocks

This protocol describes a streamlined approach to PROTAC synthesis by utilizing commercially available E3 ligase ligand-linker building blocks.[12]

Materials:

  • POI ligand with a suitable reactive handle (e.g., a carboxylic acid or amine).

  • E3 ligase ligand-linker building block with a complementary reactive group (e.g., an amine or activated ester).[12]

  • Appropriate coupling reagents (e.g., HATU, EDC/NHS).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification system (e.g., HPLC).

  • Analytical instruments (e.g., LC-MS, NMR).

Procedure:

  • Dissolution: Dissolve the POI ligand and the E3 ligase ligand-linker building block in an appropriate anhydrous solvent.

  • Coupling Reaction: Add the coupling reagents to the reaction mixture. The choice of reagents will depend on the reactive groups being coupled. For example, for an amide bond formation between a carboxylic acid and an amine, HATU or EDC/NHS can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product using preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Section 3: In Vitro and Cellular Characterization of Degraders

Once synthesized, the bifunctional degrader must be rigorously tested to confirm its mechanism of action and cellular activity.

Biochemical and Biophysical Assays

These assays are crucial for understanding the molecular interactions that underpin the degrader's function.

AssayPurpose
Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) To measure the binding affinity of the degrader to the isolated POI and E3 ligase.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / AlphaLISA To detect and quantify the formation of the ternary complex in a purified system.[8][13]
In Vitro Ubiquitination Assay To confirm that the ternary complex is functional and leads to the ubiquitination of the POI.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)

The Western blot is a standard and widely used method to quantify the reduction in POI levels following treatment with a degrader.[14]

Materials:

  • Cell line expressing the POI.

  • Bifunctional degrader stock solution (e.g., in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the bifunctional degrader for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Data Interpretation:

A successful degrader will show a dose- and time-dependent decrease in the levels of the POI. From this data, key parameters such as the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.

Cellular Assays for Functional Outcomes

Beyond confirming protein degradation, it is essential to assess the downstream cellular consequences.

AssayPurpose
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo, MTT) To evaluate the cytotoxic or anti-proliferative effects of the degrader, particularly in cancer cell lines.
Apoptosis Assays (e.g., Annexin V staining) To determine if the degradation of the POI induces programmed cell death.
Live-Cell Imaging To visualize the degradation of a fluorescently tagged POI in real-time.[14]

Section 4: Beyond Degradation - Other Applications of Bifunctional Molecules

While TPD is a major focus, the utility of bifunctional molecules extends to other innovative applications.

Bifunctional Molecules for Imaging and Diagnostics

Bifunctional probes that integrate a targeting moiety with a fluorescent reporter can be used for imaging and real-time monitoring of specific proteins in living cells.[15][16][17] Some designs incorporate releasable linkers, such as disulfide bonds, that are cleaved in the tumor microenvironment, releasing the fluorophore and allowing for targeted imaging and therapeutic monitoring.[15][17][18] This theranostic approach combines diagnosis and therapy in a single agent.[18]

Bifunctional Catalysts in Organic Synthesis

In the field of organic chemistry, bifunctional catalysts that possess two distinct catalytic sites within a single molecule can enable novel and highly selective transformations.[19][20] These catalysts can promote reactions that are challenging or impossible with single-function catalysts by cooperatively activating both the nucleophile and the electrophile.[21] For example, bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly effective in a range of enantioselective reactions.[19][20]

Conclusion: The Future is Proximal

Bifunctional organic molecules have ushered in a new era of chemical biology and drug discovery. By harnessing the power of induced proximity, researchers can now modulate cellular processes with unprecedented precision and efficacy. The continued development of novel E3 ligase ligands, innovative linker technologies, and a deeper understanding of the principles governing ternary complex formation will undoubtedly expand the repertoire of "druggable" targets and pave the way for a new generation of transformative therapies.[5]

References

  • Wang, J., Si, R., Zhang, Q., Lu, W., & Zhang, J. (2022). Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond. Bioconjugate Chemistry, 33(5), 918–928. [Link]

  • Zhang, Q., Si, R., Wang, J., Lu, W., & Zhang, J. (2022). Tumor-microenvironmental-response Bi-functional molecules for efficient imaging and anti-tumor activity therapy. Bioorganic & Medicinal Chemistry, 56, 116618. [Link]

  • Alemán, J., & Parra, A. (2020). Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. Accounts of Chemical Research, 53(10), 2352–2366. [Link]

  • Arvinas. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Arvinas Blog. [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • ResearchGate. (n.d.). Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond | Request PDF. ResearchGate. [Link]

  • Alemán, J., & Parra, A. (2020). Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. Accounts of Chemical Research, 53(10), 2352–2366. [Link]

  • Wang, J., Si, R., Zhang, Q., Lu, W., & Zhang, J. (2022). Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond. Bioconjugate Chemistry, 33(5), 918–928. [Link]

  • Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Smith, A. D. (2016). Bifunctional catalysis. Beilstein Journal of Organic Chemistry, 12, 1079–1080. [Link]

  • ScienceOpen. (2023). Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]

  • WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. WuXi Biology. [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. [Link]

  • Henning, N. J., & Koehler, A. N. (2020). Unifying principles of bifunctional, proximity-inducing small molecules. PMC. [Link]

  • ResearchGate. (2025). Design and Applications of Bifunctional Small Molecules in Biology. ResearchGate. [Link]

  • Mureev, S., & Groll, M. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. PMC. [Link]

  • PharmTech. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. PharmTech. [Link]

  • Mtoz Biolabs. (n.d.). Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs. [Link]

  • chemeurope.com. (2025). Novel bifunctional catalyst enables new applications. chemeurope.com. [Link]

  • WuXi Biology. (n.d.). Targeted Protein Degradation. WuXi Biology. [Link]

  • Tang, W., & Chen, B. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC. [Link]

  • MDPI. (2022). Aβ-Targeting Bifunctional Chelators (BFCs) for Potential Therapeutic and PET Imaging Applications. MDPI. [Link]

  • MDPI. (2024). Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. MDPI. [Link]

  • Yang, Y., & Tsui, G. C. P. (2017). Judicious selection of bifunctional molecules to chemically modify graphene for improving nanomechanical and thermal properties of polymer composites. Journal of Materials Chemistry A. [Link]

  • Mureev, S., & Groll, M. (2008). Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One. ACS Chemical Biology, 3(10), 623-637. [Link]

  • Sygn

Sources

Method

Application Notes and Protocols: The Role of 13-Ethoxy-13-oxotridecanoic Acid in Lipid Bilayer Research

Introduction: Unveiling the Potential of a Novel Amphiphile in Membrane Science In the intricate world of lipid bilayer research, the quest for novel molecules that can modulate, probe, or mimic aspects of biological mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Amphiphile in Membrane Science

In the intricate world of lipid bilayer research, the quest for novel molecules that can modulate, probe, or mimic aspects of biological membranes is perpetual. 13-Ethoxy-13-oxotridecanoic acid emerges as a molecule of significant interest. As a long-chain dicarboxylic acid monoester, its unique amphipathic architecture—a thirteen-carbon chain flanked by a polar carboxylic acid at one end and a slightly less polar ethoxycarbonyl group at the other—positions it as a versatile tool for investigating the structure and function of lipid bilayers.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing 13-Ethoxy-13-oxotridecanoic acid in lipid bilayer research. The insights and methodologies presented herein are grounded in established principles of membrane biophysics and draw parallels from the known behaviors of similar long-chain dicarboxylic acids and their derivatives.

Physicochemical Properties of 13-Ethoxy-13-oxotridecanoic Acid

A thorough understanding of the physicochemical properties of 13-Ethoxy-13-oxotridecanoic acid is paramount for its effective application in lipid bilayer studies.

PropertyValueSource
CAS Number 13652-77-2[1]
Molecular Formula C15H28O4[1]
Molecular Weight 272.38 g/mol [1]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Sealed in a dry, room temperature environment[1]

The molecule's structure, featuring a long hydrophobic tail and two distinct polar head groups, suggests it will behave as an asymmetric amphiphile. This asymmetry is key to its potential applications in creating and modifying lipid bilayers with unique properties.

Hypothesized Interaction with Lipid Bilayers: An Asymmetric Anchor

Based on its structure, 13-Ethoxy-13-oxotridecanoic acid is expected to intercalate into lipid bilayers, with its C13 alkyl chain aligning with the acyl chains of the membrane lipids. The terminal carboxylic acid and ethoxycarbonyl groups will likely reside at the lipid-water interface. The differing polarities of these two headgroups may induce localized changes in membrane curvature and packing. The carboxylic acid group, with its pKa in the acidic to neutral range, offers the potential for pH-dependent interactions and modifications of the bilayer.

G cluster_0 Aqueous Environment (Extracellular) cluster_2 Aqueous Environment (Intracellular) Extracellular Extracellular LipidHead_Upper LipidHead_Upper Intracellular Intracellular LipidHead_Lower LipidHead_Lower

Application Note 1: Modulating Membrane Fluidity and Phase Behavior

Scientific Rationale: The introduction of foreign molecules into a lipid bilayer can disrupt the packing of lipid acyl chains, thereby altering membrane fluidity. The long alkyl chain of 13-Ethoxy-13-oxotridecanoic acid is expected to integrate into the hydrophobic core, while its asymmetric headgroups may create packing defects. This can lower the main phase transition temperature (Tm) of the lipid bilayer, leading to a more fluid membrane at a given temperature. This principle is crucial in studies aiming to mimic the fluidity of biological membranes or to develop drug delivery systems with controlled release properties.[2][3]

Protocol 1.1: Determination of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol measures changes in membrane fluidity by observing the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 13-Ethoxy-13-oxotridecanoic acid

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Extruder with 100 nm polycarbonate membranes

  • Fluorometer with temperature control

Procedure:

  • Liposome Preparation:

    • Prepare stock solutions of DPPC (10 mg/mL) and 13-Ethoxy-13-oxotridecanoic acid (1 mg/mL) in chloroform.

    • In glass vials, mix DPPC and 13-Ethoxy-13-oxotridecanoic acid to achieve desired molar ratios (e.g., 100:0, 99:1, 95:5, 90:10 DPPC:acid).

    • Add Laurdan to each vial to a final concentration of 0.5 mol%.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.

    • Further dry the films under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with HEPES buffer to a final lipid concentration of 1 mg/mL by vortexing. This creates multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to 10 freeze-thaw cycles.

    • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Fluorescence Measurements:

    • Dilute the liposome suspension in HEPES buffer to a final lipid concentration of 0.1 mg/mL in a quartz cuvette.

    • Place the cuvette in the temperature-controlled sample holder of the fluorometer.

    • Set the excitation wavelength to 340 nm and record emission spectra from 400 nm to 550 nm.

    • Acquire spectra over a temperature range spanning the expected phase transition of DPPC (e.g., 25°C to 55°C), allowing for equilibration at each temperature.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value at each temperature using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • Plot GP as a function of temperature. The midpoint of the transition from a high GP (gel phase) to a low GP (liquid-crystalline phase) represents the Tm.

    • Compare the Tm values for liposomes with and without 13-Ethoxy-13-oxotridecanoic acid.

Expected Outcome: The incorporation of 13-Ethoxy-13-oxotridecanoic acid is expected to lower the Tm of the DPPC bilayer, indicating an increase in membrane fluidity.

G

Application Note 2: Investigating pH-Dependent Membrane Permeabilization

Scientific Rationale: The terminal carboxylic acid group of 13-Ethoxy-13-oxotridecanoic acid can be protonated or deprotonated depending on the pH of the surrounding medium. At a pH below its pKa, the protonated, neutral form may facilitate the transport of protons across the lipid bilayer, acting as a protonophore.[4] This property can be harnessed to study proton transport mechanisms or to design pH-sensitive drug delivery vehicles that release their cargo in acidic environments (e.g., endosomes or tumor microenvironments).

Protocol 2.1: Carboxyfluorescein Leakage Assay for pH-Dependent Permeabilization

This assay measures the release of a self-quenching fluorescent dye, carboxyfluorescein, from liposomes upon membrane permeabilization.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 13-Ethoxy-13-oxotridecanoic acid

  • Carboxyfluorescein (CF)

  • Chloroform

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate buffer (50 mM, pH 7.4)

  • Triton X-100 (10% v/v)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Preparation of CF-Loaded Liposomes:

    • Prepare lipid films of POPC and POPC containing 13-Ethoxy-13-oxotridecanoic acid (e.g., 90:10 molar ratio) as described in Protocol 1.1.

    • Hydrate the lipid films with a solution of 50 mM carboxyfluorescein in phosphate buffer (pH 7.4).

    • Subject the hydrated films to 10 freeze-thaw cycles and extrude through a 100 nm membrane.

    • Remove unencapsulated CF by passing the liposome suspension through a Sephadex G-50 column equilibrated with phosphate buffer (pH 7.4).

  • Fluorescence Leakage Measurement:

    • Dilute the CF-loaded liposomes in a cuvette containing phosphate buffer (pH 7.4) to a lipid concentration of 50 µM.

    • Monitor the fluorescence intensity at an excitation wavelength of 492 nm and an emission wavelength of 517 nm.

    • Record a baseline fluorescence (F0).

    • Induce a pH drop by adding a small volume of citrate buffer to reach a final pH of 4.0.

    • Continuously record the fluorescence intensity (Ft) over time.

    • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely lyse the liposomes and release all encapsulated CF. Record the maximum fluorescence (Fmax).

  • Data Analysis:

    • Calculate the percentage of CF leakage at time t using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

    • Plot % Leakage as a function of time for liposomes with and without 13-Ethoxy-13-oxotridecanoic acid.

Expected Outcome: Liposomes containing 13-Ethoxy-13-oxotridecanoic acid are expected to show a significantly higher rate of CF leakage at acidic pH compared to neutral pH and to control liposomes lacking the acid. This would indicate pH-dependent membrane permeabilization.

Application Note 3: Probing Inter-leaflet Lipid Dynamics

Scientific Rationale: The asymmetric nature of 13-Ethoxy-13-oxotridecanoic acid makes it a potential tool for studying the dynamics of lipid movement between the two leaflets of a bilayer, a process known as flip-flop. While the spontaneous flip-flop of phospholipids is extremely slow, smaller amphiphilic molecules can traverse the membrane more readily. The ability to selectively modify or label one of the head groups of 13-Ethoxy-13-oxotridecanoic acid could allow for tracking its translocation across the bilayer.

Protocol 3.1: Conceptual Framework for a NBD-Labeled Flip-Flop Assay

This protocol outlines the conceptual steps for synthesizing a fluorescently labeled version of the molecule and using it to measure inter-leaflet movement.

Conceptual Synthesis:

  • Synthesize a derivative of 13-Ethoxy-13-oxotridecanoic acid where the carboxylic acid is coupled to a fluorescent probe, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD), via an amine linkage.

Experimental Procedure:

  • Asymmetric Liposome Preparation:

    • Prepare liposomes containing the NBD-labeled 13-Ethoxy-13-oxotridecanoic acid.

    • Initially, the NBD-probe will be present in both leaflets of the bilayer.

    • Treat the liposome suspension with a membrane-impermeable reducing agent, such as sodium dithionite. This will quench the fluorescence of the NBD probes in the outer leaflet.

  • Flip-Flop Measurement:

    • After removing the dithionite, monitor the recovery of fluorescence over time.

    • An increase in fluorescence would indicate that NBD-labeled molecules from the inner leaflet are flipping to the outer leaflet, where they are no longer in a reduced, non-fluorescent state.

    • The rate of fluorescence recovery would be proportional to the rate of flip-flop.

Expected Outcome: This experiment would provide quantitative data on the rate at which 13-Ethoxy-13-oxotridecanoic acid translocates across a lipid bilayer, offering insights into the energy barrier for the passage of such a molecule through the hydrophobic membrane core.

Conclusion and Future Directions

13-Ethoxy-13-oxotridecanoic acid represents a promising, yet largely unexplored, tool for the lipid bilayer research community. Its unique asymmetric amphiphilic structure opens up avenues for investigating fundamental membrane properties such as fluidity, permeability, and lipid dynamics. The protocols detailed in this guide provide a starting point for researchers to harness the potential of this molecule. Future research could involve synthesizing derivatives with different alkyl chain lengths or head group modifications to systematically study how these structural features influence membrane interactions. Such studies will undoubtedly contribute to a deeper understanding of the complex interplay of lipids and other molecules within biological membranes and aid in the rational design of novel drug delivery systems and biomimetic materials.

References

  • Pusterla, J., Scoppola, E., Appel, C., Mukhina, T., Shen, C., Brezesinski, G., & Schneck, E. (2022). Characterization of lipid bilayers adsorbed to functionalized air/water interfaces. Nanoscale, 14(40), 14937-14947.
  • Royal Society of Chemistry. (2022). Characterization of lipid bilayers adsorbed to functionalized air/water interfaces. Retrieved from [Link]

  • Javanainen, M., & Vattulainen, I. (2025). Structural and Dynamical Response of Lipid Bilayers to Solvation of an Amphiphilic Anesthetic. The Journal of Physical Chemistry B.
  • Singh, S., & Chopra, D. (2020). Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide. Molecules, 25(20), 4702.
  • Wikipedia. (n.d.). Lipid bilayer characterization. Retrieved from [Link]

  • Antonenko, Y. N., & Bulychev, A. A. (1999). Permeation of dicarboxylic acids with different terminal position of two carboxylic groups through planar bilayer lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1419(2), 247-255.
  • Sasol. (n.d.). MARLIPAL O13 Isotridecanol ethoxylates.
  • University of Bologna. (n.d.). Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. Retrieved from [Link]

  • Deamer, D. (2017). The Role of Lipid Membranes in Life's Origin. Life, 7(1), 5.
  • Sanders, R. D., & Thompson, G. A. (2012). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. IUBMB Life, 64(11), 884-893.
  • Wang, Y., et al. (2025).
  • Fraunhofer-Gesellschaft. (n.d.). Long-chain dicarboxylic acids from plant oils. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]

  • Tian, H., Du, Y., Luo, X., Dong, J., & Abolfathi, S. (2022). Formation of 13-amino-13-oxotridecanoic and 15-Amino-15-oxopentadeca-enoic Acid.
  • National Center for Biotechnology Information. (n.d.). 13-Amino-13-oxotridecanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941.
  • Pandit, S. A., & Scott, H. L. (2005). Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study. Biophysical Journal, 88(3), 1884-1893.
  • Weil, K. (2024). Lipid Biochemistry in Cellular Membranes: Composition and Role. Journal of Biochemistry and Physiology, 7(2).
  • Calero, C., Faraudo, J., & Aguilella-Arzo, M. (2019). How a few help all: Cooperative crossing of lipid membranes by COSAN anions. ChemRxiv.
  • Vvedenskaya, O. (n.d.). Dietary fatty acids influence the cell membrane. Lipotype GmbH. Retrieved from [Link]

  • Chen, R. H., & Hwa, Y. L. (2008). Use of Dicarboxylic Acids To Improve and Diversify the Material Properties of Porous Chitosan Membranes. Journal of Agricultural and Food Chemistry, 56(19), 9092-9097.
  • Chemsrc. (n.d.). 13-oxotridecanoic acid. Retrieved from [Link]

  • Kraft, M. L., & Weber, P. K. (2022). Recombination between 13C and 2H to Form Acetylide (13C22H−) Probes Nanoscale Interactions in Lipid Bilayers via Dynamic Secondary Ion Mass Spectrometry: Cholesterol and GM1 Clustering. Analytical Chemistry, 94(27), 9636-9644.
  • Kraft, M. L. (2022). Recombination Between 13C and 2H to Form Acetylide (13C2) - Nanoscale Interactions in Lipid Bilayers Via Dynamic Secondary Ion Mass Spectrometry. ChemRxiv.
  • Castellana, E. T., & Cremer, P. S. (2012). Biotechnology Applications of Tethered Lipid Bilayer Membranes. Surface Science Reports, 61(10), 429-444.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 13-Ethoxy-13-oxotridecanoic acid

Welcome to the technical support guide for the purification of 13-Ethoxy-13-oxotridecanoic acid (CAS 13652-77-2), also known as monoethyl tridecanedioate. This document provides researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 13-Ethoxy-13-oxotridecanoic acid (CAS 13652-77-2), also known as monoethyl tridecanedioate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this long-chain dicarboxylic acid monoester.

The unique structure of this molecule, featuring a long C13 alkyl chain, a terminal carboxylic acid, and a terminal ethyl ester, presents specific purification hurdles. The primary challenges often involve separating the desired monoester from the unreacted starting material (tridecanedioic acid) and the over-esterified by-product (diethyl tridecanedioate). This guide is structured to help you diagnose issues in your crude product, select the appropriate purification strategy, and troubleshoot common experimental problems.

Part 1: Initial Purity Assessment & Common Impurities

A successful purification begins with understanding your crude mixture. Before attempting purification, it is critical to analyze a sample of your crude product to identify the major impurities.

Q1: What are the most common impurities I should expect in my crude 13-Ethoxy-13-oxotridecanoic acid?

A1: The impurity profile depends heavily on the synthetic route. For a typical acid-catalyzed esterification of tridecanedioic acid with ethanol, the reaction is an equilibrium, leading to a statistical mixture of products. The most common impurities you will encounter are:

  • Tridecanedioic Acid (Starting Material): The unreacted di-acid. Its two carboxylic acid groups make it significantly more polar than your target monoester.

  • Diethyl Tridecanedioate (By-product): The di-ester formed by the esterification of both carboxylic acid groups. This is the least polar component in the mixture.

  • Residual Catalyst: If an acid catalyst like H₂SO₄ or p-TsOH was used, it must be neutralized and removed.

  • Solvent and Reagents: Residual reaction solvents or excess ethanol.

  • Color Impurities: Long-chain acids, especially if sourced from biological processes or subjected to high temperatures, can contain yellow or light tawny discolorations.[1][2]

Q2: What analytical techniques are best for assessing the purity of my crude and final product?

A2: A multi-faceted approach is recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for initial assessment. Using a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v) with a few drops of acetic acid on a silica plate will typically show three distinct spots: the di-ester (highest Rf), the desired monoester (intermediate Rf), and the di-acid (lowest Rf, often streaking).

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis. Both normal-phase and reverse-phase methods can be developed. Reverse-phase (C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic or acetic acid is highly effective for separating these acidic compounds.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your purified product and can be used to estimate purity. Key ¹H NMR signals to look for in your product include the triplet and quartet of the ethyl ester (~1.25 and 4.12 ppm, respectively) and the triplets corresponding to the α-carbons next to the acid and ester groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying impurities, but requires derivatization (e.g., methylation or silylation) of the carboxylic acid group to make the compound volatile enough for GC analysis.[1]

Part 2: Selecting Your Purification Strategy

The choice of purification method depends directly on the impurities identified in your initial assessment. No single method is universally superior; the optimal strategy often involves a combination of techniques.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the most effective purification path based on the primary impurity present.

purification_workflow cluster_diacid Strategy for Di-acid Impurity cluster_diester Strategy for Di-ester Impurity cluster_complex Strategy for Complex Mixtures start Analyze Crude Product (TLC, HPLC, NMR) impurity_check What is the major impurity? start->impurity_check diacid Di-acid (Tridecanedioic Acid) impurity_check->diacid Di-acid diester Di-ester (Diethyl Tridecanedioate) impurity_check->diester Di-ester complex_mix Complex Mixture (Di-acid, Di-ester, Color) impurity_check->complex_mix Both / Other ph_extraction Acid-Base Extraction (Separates based on pKa difference) diacid->ph_extraction monosalt Monosalt Crystallization (pH adjustment to 6.2-7.0) diacid->monosalt recrystallization Recrystallization (Separates based on solubility) diester->recrystallization chromatography Column Chromatography (Separates based on polarity) diester->chromatography multi_step Multi-Step Purification: 1. Acid-Base Extraction (remove di-acid) 2. Activated Carbon (remove color) 3. Recrystallization or Chromatography (remove di-ester) complex_mix->multi_step end_node Pure 13-Ethoxy-13-oxotridecanoic acid ph_extraction->end_node monosalt->end_node recrystallization->end_node chromatography->end_node multi_step->end_node

Caption: Decision tree for selecting a purification strategy.

Comparison of Primary Purification Techniques
TechniquePrincipleProsConsBest For Removing
Recrystallization Differential solubility of compound and impurities in a solvent at different temperatures.Scalable, cost-effective, can yield very high purity material.Requires finding a suitable solvent, potential for low recovery, can trap impurities if done too quickly.[4]Di-ester, impurities with significantly different solubility.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.Excellent separation power for compounds with different polarities, highly versatile.Can be slow, requires large solvent volumes, may be difficult to scale up.Di-ester and di-acid simultaneously.
Acid-Base Extraction Differential solubility of acidic/basic compounds in aqueous and organic phases at different pH values.Excellent for removing acidic or basic impurities, fast, and scalable.Risk of emulsion formation, requires use of acids/bases, less effective for separating compounds with similar pKa values.Di-acid (starting material).

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during purification experiments.

Recrystallization Issues

Q3: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?

A3: This is a common issue that can stem from two primary causes:

  • The solution is too dilute: You have used too much solvent, and your product remains fully dissolved even at low temperatures.[1]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe slight turbidity (cloudiness) in the hot solution, then allow it to cool slowly again. Be careful not to boil it dry.

  • The solution is supersaturated: The compound is eager to crystallize but lacks a nucleation site to begin the process.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[4]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[4]

Q4: My product is "oiling out" as a liquid layer instead of forming solid crystals. How do I prevent this?

A4: "Oiling out" typically occurs when the melting point of your crude solid is lower than the boiling point of the recrystallization solvent.[1] When the solution cools, the compound comes out of solution as a molten liquid before it has a chance to form an ordered crystal lattice.

  • Solution 1 (Lower the Temperature): Re-heat the solution until the oil fully redissolves. Allow the solution to cool much more slowly, without agitation. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solution 2 (Change Solvent): Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until turbidity persists. Then, allow it to cool. For this molecule, a system like ethanol/water or ethyl acetate/hexane could be effective.

Q5: My purified product is still yellow after recrystallization. How can I get a white solid?

A5: The yellow or tawny discoloration is due to persistent, often polymeric, color bodies that co-crystallize with your product.[1][2]

  • Solution: Activated Carbon Treatment. Before the hot filtration step of your recrystallization, add a small amount (1-2% by weight of your crude product) of activated carbon to the hot solution. Stir or swirl the mixture for 5-10 minutes. The carbon will adsorb the color impurities. Perform a hot gravity filtration to remove the carbon and then allow the clear filtrate to cool and crystallize.[1] Caution: Adding carbon to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.

Column Chromatography Issues

Q6: I'm not getting good separation between the monoester and the di-ester on my silica gel column. What can I do?

A6: The di-ester and monoester can have similar polarities, making separation challenging.

  • Solution 1 (Optimize Mobile Phase): Your mobile phase is likely too polar, causing both compounds to move too quickly down the column. Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. A shallow gradient (e.g., starting at 5% ethyl acetate in hexane and slowly increasing to 20%) will often provide the best resolution.

  • Solution 2 (Increase Column Length/Decrease Diameter): Use a longer, thinner column. This increases the number of theoretical plates and provides more opportunity for the compounds to separate.

  • Solution 3 (Check Loading): Do not overload the column. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel. Overloading leads to broad, overlapping bands.

Part 4: Standard Operating Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is designed to remove the less polar di-ester by-product.

  • Dissolution: Place the crude 13-Ethoxy-13-oxotridecanoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate (a "good" solvent) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the ethyl acetate solution is still hot, slowly add hexane (a "poor" solvent) dropwise while swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate and achieve a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Press the crystals between two pieces of filter paper to remove excess solvent and then allow them to air-dry completely or dry in a vacuum oven.

  • Analysis: Determine the mass and melting point of the purified product and assess its purity by TLC or HPLC.

References

  • BenchChem. (n.d.). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids.
  • Fraunhofer-Publica. (n.d.).
  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
  • López-Garzón, C. S., & Straathof, A. J. (2014). Recovery of carboxylic acids produced by fermentation. Biotechnology advances, 32(5), 873-904.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • WIPO Patentscope. (2018). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE.
  • PMC. (2025).
  • Google Patents. (2021). EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
  • Google Patents. (2001). US6218574B1 - Process for purifying long-chain dicarboxylic acid.
  • CUNY. (2009).
  • Sasol. (n.d.).
  • Google Patents. (1964). US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • Longchang Chemical. (2024).
  • Teledyne Labs. (n.d.).
  • American Chemical Society. (1995).
  • PLOS. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • CUNY Baruch College. (n.d.).
  • Chemsrc. (2025). 13-oxotridecanoic acid | CAS#:65157-88-2.
  • NIH PubChem. (n.d.). 13-Amino-13-oxotridecanoic acid | C13H25NO3 | CID 85711399.
  • ResearchGate. (n.d.). Formation of 13-amino-13-oxotridecanoic and... | Download Scientific Diagram.
  • Google Patents. (2019).
  • PubMed. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma.
  • Google Patents. (2000). US6034281A - Purification of diethylene glycol monoethyl ether.
  • MDPI. (2022).
  • Google Patents. (1934).
  • Frontiers. (n.d.).
  • PubMed. (1983). Synthesis of carbon-13-labeled tetradecanoic acids.

Sources

Optimization

method refinement for the analysis of fatty acid esters

Welcome to the Fatty Acid Ester (FAE) Analysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic instruction manuals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fatty Acid Ester (FAE) Analysis Technical Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic instruction manuals. Chromatographic analysis of Fatty Acid Methyl Esters (FAMEs) and Fatty Acid Ethyl Esters (FAEEs) is fraught with nuances—from the thermodynamics of derivatization to the dipole-induced dipole interactions within capillary columns.

This guide is structured to address the specific causality behind common experimental failures, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure absolute confidence in your lipidomics and nutritional profiling workflows.

Visual Workflow: FAE Sample Preparation Strategy

Before entering the chromatograph, the integrity of your FAE analysis is dictated by your derivatization strategy. The presence of free fatty acids (FFAs) fundamentally alters the thermodynamic pathway required for complete esterification.

G Start Lipid Sample Matrix CheckFFA High Free Fatty Acids (>2% FFAs)? Start->CheckFFA BaseCat Base-Catalyzed Transesterification (e.g., KOH/MeOH) Fast, but forms soap with FFAs CheckFFA->BaseCat No AcidCat Acid-Catalyzed Esterification (e.g., BF3/MeOH) Slower, but esterifies FFAs & Glycerolipids CheckFFA->AcidCat Yes Extract Liquid-Liquid Extraction (Hexane/Heptane + Wash) BaseCat->Extract AcidCat->Extract Analyze GC-FID or GC-MS Analysis Extract->Analyze

Caption: FAME Derivatization Decision Matrix based on initial Free Fatty Acid (FFA) content.

Section 1: Sample Preparation & Derivatization

Q: My GC-FID chromatogram shows broad, tailing peaks and poor recovery of FAMEs. What is causing this incomplete derivatization? A: If you observe broad peaks characteristic of underivatized free fatty acids or unreacted mono-/diacylglycerols, your esterification reaction was thermodynamically hindered. The most common culprit is moisture . Acid-catalyzed esterification (using Boron Trifluoride, BF₃) is an equilibrium reaction. Water acts as a nucleophile, competing with methanol and hydrolyzing the newly formed FAMEs back into free fatty acids[1]. Furthermore, if your sample contains high levels of FFAs (>2%) and you used a base-catalyzed method (like KOH/Methanol), the base reacts with the FFAs to form soap (saponification) rather than methyl esters, consuming your catalyst and crashing your yield[2].

Self-Validating Protocol: Acid-Catalyzed BF₃-Methanol Derivatization

Causality & Validation: This protocol utilizes an internal standard (ISTD) that undergoes the entire extraction and derivatization process. By using Triundecanoin (C11:0 triglyceride), which is naturally absent in most biological samples, you create a self-validating system. If the C11:0 FAME peak area deviates from your expected response factor, you immediately know the derivatization efficiency was compromised before spending time analyzing the rest of the lipid profile[3].

  • Sample Aliquoting: Weigh 1–25 mg of the dried lipid sample into a 5–10 mL glass micro-reaction vessel[4]. Crucial: Ensure the sample is completely anhydrous.

  • Internal Standard Addition: Spike the sample with a known concentration of Triundecanoin (C11:0) internal standard dissolved in hexane.

  • Reagent Addition: Add 1.0 mL of 14% (w/v) BF₃-methanol reagent[4].

  • Thermal Incubation: Seal the vessel tightly with a PTFE-lined cap and heat in a block at 80–100 °C for 45–60 minutes[2]. Mechanism: Heat provides the activation energy for the nucleophilic acyl substitution.

  • Quenching & Extraction: Cool the vessel to room temperature. Add 1.0 mL of saturated NaCl solution (to increase the ionic strength of the aqueous phase, driving organic compounds into the solvent) and 1.0 mL of HPLC-grade hexane[4].

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 2000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic (hexane) layer containing the FAMEs into an autosampler vial containing anhydrous sodium sulfate to scrub any micro-droplets of water[4].

Section 2: Chromatographic Resolution & Column Selection

Q: I cannot resolve the cis and trans isomers of C18:1 and C18:2. They co-elute into a single massive peak. How do I fix this? A: Standard non-polar (e.g., 5% phenyl) or standard polar (e.g., PEG/WAX) columns separate analytes primarily by boiling point and basic polarity. They lack the specific spatial selectivity required to separate geometric isomers of unsaturated fatty acids. You must switch to a highly polar biscyanopropyl stationary phase (such as the Rt-2560 or DB-FastFAME)[3],[5].

The Mechanism: The cyano-dipoles in the stationary phase interact strongly with the polarizable π-electrons of the carbon-carbon double bonds. Because cis-isomers have a geometry that allows closer interaction with the stationary phase compared to the more linear trans-isomers, the cis-isomers are retained longer. Consequently, trans-isomers elute before their corresponding cis-isomers[5].

Quantitative Data: Column Selection Guide for FAE Analysis
Stationary Phase ChemistryExample ColumnsTypical DimensionsPrimary Application & Causality
Polyethylene Glycol (PEG/WAX) DB-FATWAX, Stabilwax30 m × 0.25 mm × 0.25 µmRoutine FAMEs, PUFAs. Good for basic chain length and degree of unsaturation separation,[6].
High-Content Biscyanopropyl Rt-2560, HP-88, SP-2560100 m × 0.25 mm × 0.20 µmAOAC 996.06 compliance. Resolves complex cis/trans positional isomers (e.g., C18:1, C18:2, C18:3)[3],[5].
Mid-Content Cyanopropyl DB-FastFAME90 m × 0.25 mm × 0.25 µmEngineered for rapid separation. When paired with Hydrogen carrier gas, reduces 37-component FAME analysis time to <25 mins[5].

Section 3: GC-FID / GC-MS Method Optimization

Q: My analysis times on a 100-meter cyanopropyl column are exceeding 70 minutes. How can I increase throughput without sacrificing the resolution of critical pairs (like C18:3 and C20:1)? A: The most scientifically sound method to reduce run time on long capillary columns is to switch your carrier gas from Helium to Hydrogen . According to the Van Deemter equation, Hydrogen has a much flatter curve at higher linear velocities compared to Helium. This means you can significantly increase the flow rate of Hydrogen (e.g., to 40-50 cm/sec) without suffering a massive loss in theoretical plates (efficiency)[5]. Coupling Hydrogen carrier gas with an optimized mid-content cyanopropyl column (like a 90 m DB-FastFAME) can reduce the analysis time of a complex 37-component FAME mix by over 25%, bringing run times under 25 minutes[5].

G Issue Co-elution of cis/trans FAMEs CheckCol Evaluate Stationary Phase Issue->CheckCol NonPolar PEG / WAX Phase (Insufficient Selectivity) CheckCol->NonPolar Cyanopropyl Biscyanopropyl Phase (e.g., Rt-2560, 100m) CheckCol->Cyanopropyl Action1 Upgrade to Highly Polar Cyanopropyl Column NonPolar->Action1 CheckTemp Optimize Carrier Gas & Oven Ramp Cyanopropyl->CheckTemp Action2 Use Hydrogen Gas & Slow Ramp (1-2°C/min) CheckTemp->Action2

Caption: Troubleshooting workflow for resolving complex cis/trans FAME isomer co-elutions.

Self-Validating Protocol: AOAC 996.06 Compliant GC-FID Method

Causality & Validation: This method is designed to meet the rigorous resolution requirements of AOAC 996.06 (resolution of 1.0 or better between adjacent C18:3 and C20:1 FAME isomers)[3]. To ensure system suitability, always run a certified 37-component FAME standard mix prior to sample acquisition.

  • Column: Rt-2560 (100 m × 0.25 mm ID × 0.20 µm film thickness)[3].

  • Inlet: 250 °C, Split mode. A split ratio of 50:1 prevents column overloading, which causes peak fronting and destroys the delicate resolution of trans isomers.

  • Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/sec (or Helium at 20 cm/sec).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 4 minutes.

    • Ramp 1: 3 °C/min to 240 °C.

    • Hold: 240 °C for 15 minutes.

  • Detector (FID): 250 °C. Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.

  • Validation Check: Examine the chromatogram. The trans isomers must elute strictly before their cis counterparts due to the cyano-dipole interactions[5]. Calculate the resolution ( Rs​ ) between C18:3 (linolenic acid) and C20:1 (eicosenoic acid); if Rs​<1.0 , trim the column inlet or reduce the initial oven ramp rate.

References

  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry. Available at: [Link]

  • Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis - Restek Resource Hub. Available at:[Link]

  • Rapid Analysis of Fatty Acid Methyl Esters (FAMEs) on J&W DB-FastFAME Cap GC column - Agilent Technologies. Available at: [Link]

  • Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS - LECO / GCMS.cz. Available at: [Link]

  • Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides - Agilent Technologies. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 13-Ethoxy-13-oxotridecanoic Acid

For researchers and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a synthetic compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 13-Ethoxy-13-oxotridecanoic acid, a long-chain dicarboxylic acid monoester with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with not just the "how," but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to purity determination.

The Significance of Purity for 13-Ethoxy-13-oxotridecanoic Acid

13-Ethoxy-13-oxotridecanoic acid (Figure 1) is a molecule of interest due to its bifunctional nature, possessing both a free carboxylic acid and an ethyl ester. This structure lends itself to further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. However, impurities arising from its synthesis can significantly impact downstream reactions and the biological activity of its derivatives.

Figure 1: Chemical Structure of 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2, Molecular Formula: C₁₅H₂₈O₄, Molecular Weight: 272.38 g/mol )

Potential impurities in the synthesis of 13-Ethoxy-13-oxotridecanoic acid can include:

  • Starting materials: Unreacted tridecanedioic acid.

  • Byproducts: The corresponding diethyl tridecanedioate (the diester).

  • Reagents and solvents: Residual reagents and solvents from the synthesis and purification process.

A comprehensive purity assessment, therefore, must be capable of separating and quantifying the target analyte from these potential impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the desired level of sensitivity and specificity. Here, we compare the most relevant methods for 13-Ethoxy-13-oxotridecanoic acid.

TechniquePrincipleAdvantages for 13-Ethoxy-13-oxotridecanoic acidDisadvantages for 13-Ethoxy-13-oxotridecanoic acid
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution for separating structurally similar compounds (e.g., monoester vs. diester). Non-destructive. Quantitative.The analyte lacks a strong UV chromophore, requiring derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity. Provides structural information for impurity identification.The analyte has low volatility and requires derivatization (e.g., silylation or methylation of the carboxylic acid) to be amenable to GC analysis.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural confirmation of the main component and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte.Lower sensitivity compared to chromatographic methods for detecting trace impurities. Complex mixtures can lead to overlapping signals.[2]
Elemental Analysis Determines the elemental composition (C, H, O) of a sample.Provides the empirical formula, which can be compared to the theoretical formula to assess bulk purity.[3][4][5][6]Does not provide information on the nature or quantity of individual impurities. Insensitive to impurities with the same elemental composition as the main compound.

Recommended Analytical Workflows

This section provides detailed, step-by-step protocols for the most effective analytical methods for assessing the purity of 13-Ethoxy-13-oxotridecanoic acid.

Workflow 1: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

This workflow is recommended for the routine quantitative analysis of 13-Ethoxy-13-oxotridecanoic acid and its non-volatile impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) injection Inject sample and calibration standards prep_sample->injection prep_standard Prepare a stock solution of a well-characterized internal standard (e.g., a similar long-chain fatty acid) prep_cal Prepare calibration standards by spiking the internal standard into known concentrations of the analyte prep_cal->injection hplc_system HPLC System with CAD column Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column equipped with column->injection for separation mobile_phase Gradient Elution: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile mobile_phase->hplc_system pumped through integration Integrate peak areas of the analyte and internal standard injection->integration calibration_curve Construct a calibration curve (Analyte/IS Area Ratio vs. Concentration) integration->calibration_curve quantification Quantify the analyte in the sample and calculate purity as a percentage calibration_curve->quantification

Caption: Workflow for HPLC-CAD Purity Assessment.

Experimental Protocol: HPLC-CAD Purity Determination

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and a Charged Aerosol Detector (CAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (LC-MS grade).

    • A well-characterized internal standard (IS), such as a commercially available long-chain fatty acid with a similar response factor in the CAD.

    • Synthesized and purified 13-Ethoxy-13-oxotridecanoic acid for calibration standards.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • CAD Settings: Optimize according to the manufacturer's instructions.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the initial mobile phase composition.

    • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by spiking a fixed amount of the internal standard into solutions of the purified 13-Ethoxy-13-oxotridecanoic acid at varying concentrations.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Determine the concentration of the analyte in the sample using the calibration curve.

    • Calculate the purity of the synthesized compound as a percentage of the main component relative to all detected components.

Workflow 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This workflow is ideal for identifying and quantifying volatile impurities and for confirming the identity of the main component after derivatization.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in a suitable solvent (e.g., pyridine) derivatization Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat prep_sample->derivatization injection Inject derivatized sample derivatization->injection gcms_system GC-MS System column Non-polar capillary column (e.g., DB-5ms) gcms_system->column equipped with column->injection for separation temp_program Temperature Program: e.g., 100°C (2 min) to 280°C at 10°C/min temp_program->gcms_system controlled by tic Analyze the Total Ion Chromatogram (TIC) injection->tic mass_spectra Examine the mass spectrum of each peak tic->mass_spectra identification Identify components by comparing mass spectra with libraries (e.g., NIST) mass_spectra->identification quantification Quantify components based on peak areas (assuming equal response factors for semi-quantitative analysis) identification->quantification

Caption: Workflow for GC-MS Purity Assessment with Derivatization.

Experimental Protocol: GC-MS Purity Determination

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Pyridine (anhydrous).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the synthesized compound into a vial.

    • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1).

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-550.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the silylated 13-Ethoxy-13-oxotridecanoic acid based on its mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by logical deduction based on the synthetic route.

    • Estimate the purity by calculating the area percentage of the main peak relative to the total peak area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[7] For 13-Ethoxy-13-oxotridecanoic acid, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals to look for include the triplet and quartet of the ethyl group, the methylene groups adjacent to the carbonyls, and the long alkyl chain.

  • ¹³C NMR: Will show a signal for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid will appear at the downfield end of the spectrum (typically 170-180 ppm).[8]

Illustrative ¹³C NMR Chemical Shift Predictions for 13-Ethoxy-13-oxotridecanoic acid:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~179
C=O (Ester)~174
-O-CH₂- (Ester)~60
-CH₂-COOH~34
-CH₂-COO-~34
Alkyl Chain (-CH₂-)n25-30
-CH₃ (Ester)~14

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Establishing a Reference Standard

Given the likely absence of a commercially available certified reference standard for 13-Ethoxy-13-oxotridecanoic acid, it is crucial to prepare and thoroughly characterize a laboratory standard.

Workflow for Reference Standard Qualification

Standard_Qualification synthesis Synthesize 13-Ethoxy-13-oxotridecanoic acid purification Purify by column chromatography and/or recrystallization synthesis->purification purity_assessment Assess purity by HPLC (>99%) and GC-MS (no significant impurities) purification->purity_assessment structural_confirmation Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) purity_assessment->structural_confirmation characterization Characterize physical properties (e.g., melting point) structural_confirmation->characterization documentation Document all data and assign a purity value with uncertainty characterization->documentation

Caption: Workflow for the Qualification of a Laboratory Reference Standard.

Conclusion

The purity assessment of synthetic 13-Ethoxy-13-oxotridecanoic acid requires a multi-faceted analytical approach. While HPLC with a universal detector like CAD is recommended for routine quantitative analysis, GC-MS after derivatization provides valuable information on volatile impurities. Unambiguous structural confirmation is best achieved through NMR spectroscopy. In the absence of a commercial certified reference standard, the rigorous qualification of a laboratory-prepared standard is paramount for accurate and reliable purity determination. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this and other novel synthetic compounds, ensuring the integrity of their scientific endeavors.

References

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • University of Wisconsin-Madison. Elemental Analysis. [Link]

  • BrainKart. Determination of Empirical Formula from Elemental Analysis Data. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Longdom Publishing SL. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • PubMed. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

Sources

Validation

comparative study of different synthetic routes to dicarboxylic acid monoesters

Title : Comparative Study of Synthetic Routes to Dicarboxylic Acid Monoesters: A Technical Guide for Process Chemists Introduction Dicarboxylic acid monoesters are indispensable building blocks in the synthesis of active...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Study of Synthetic Routes to Dicarboxylic Acid Monoesters: A Technical Guide for Process Chemists

Introduction Dicarboxylic acid monoesters are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), specialty polymers, and targeted prodrugs. The fundamental challenge in synthesizing these molecules via direct esterification is the statistical distribution of products: the reaction typically yields a mixture of unreacted diacid, the desired monoester, and the over-reacted diester. To bypass this statistical limitation and achieve high monoester selectivity, process chemists must employ strategic synthetic routes that leverage kinetic control, phase partitioning, or asymmetric desymmetrization.

This guide objectively compares three distinct methodologies for synthesizing dicarboxylic acid monoesters, detailing the mechanistic causality, experimental protocols, and comparative performance data to aid in route selection.

Mechanistic Pathways & Logical Relationships The synthesis of monoesters generally diverges into two primary strategies: the direct controlled esterification of symmetrical diacids, and the desymmetrization of meso-cyclic anhydrides.

MechanisticPathways Diacid Symmetrical Dicarboxylic Acid DirectEst Direct Esterification (Ion-Exchange Resins) Diacid->DirectEst ROH, H+ Anhydride Meso-Cyclic Anhydride Desymm Organocatalytic Desymmetrization Anhydride->Desymm ROH, Chiral Cat. Monoester1 Racemic/Achiral Monoester DirectEst->Monoester1 Kinetic Control Monoester2 Enantioenriched Monoester Desymm->Monoester2 Stereocontrol Diester Diester (Byproduct) Monoester1->Diester Over-reaction

Caption: Divergent synthetic strategies for dicarboxylic acid monoesters.

Route A: Heterogeneous Catalysis via Strongly Acidic Ion-Exchange Resins

Mechanistic Causality Direct esterification of symmetrical diacids (C4–C14) can be driven to high monoester selectivity using strongly acidic ion-exchange resins (e.g., Amberlyst-15) suspended in an ester-hydrocarbon solvent mixture. The high selectivity is governed by a self-validating phase-partitioning system. The resin maintains a localized aqueous microenvironment on its surface. Highly polar symmetrical diacids readily partition into this catalytic aqueous layer and undergo rapid esterification. Once converted, the resulting monoester becomes significantly more lipophilic and is expelled into the bulk non-polar organic solvent[1]. Isolated from the catalytic protons bound to the resin, the monoester is kinetically protected from subsequent diesterification.

Experimental Protocol: Synthesis of Hexanedioic Acid Monobutyl Ester

  • Preparation : Suspend 10 mmol of hexanedioic acid in 10 mL of a 1:1 (v/v) mixture of butyl formate and octane.

  • Catalyst Addition : Add 1.0 g of strongly acidic ion-exchange resin (Amberlyst-15, pre-washed and dried).

  • Reaction : Heat the mixture to 100 °C under reflux with continuous stirring. The diacid will gradually dissolve as it reacts into the aqueous layer.

  • Monitoring : Track the reaction via GC or TLC. The reaction is typically complete when the solid diacid is fully consumed.

  • Workup : Cool the mixture to room temperature and filter to remove the resin catalyst. Evaporate the solvent under reduced pressure to yield the monoester (typically >85% yield).

Workflow Step1 Suspend Diacid in Ester/Hydrocarbon Step2 Add Amberlyst-15 (Strongly Acidic Resin) Step1->Step2 Step3 Reflux Mixture (Phase Partitioning) Step2->Step3 Step4 Filter Catalyst (Resin Recovery) Step3->Step4 Step5 Evaporate Solvent & Purify Monoester Step4->Step5

Caption: Step-by-step workflow for ion-exchange resin catalyzed monoesterification.

Route B: Enantioselective Organocatalytic Desymmetrization of Cyclic Anhydrides

Mechanistic Causality For the synthesis of chiral hemiesters, the desymmetrization of meso-cyclic anhydrides using chiral bifunctional organocatalysts is the gold standard[2]. Catalysts derived from cinchona alkaloids (e.g., squaramides or sulfonamides) disrupt the inherent symmetry of the anhydride through simultaneous, dual-activation[2]. The basic nitrogen of the quinuclidine ring deprotonates and directs the incoming alcohol (nucleophile), while the hydrogen-bond donors (NH groups) activate one specific carbonyl of the anhydride[2]. This highly organized, rigid transition state dictates the trajectory of the nucleophilic attack, yielding the hemiester with exceptional enantioselectivity (often >90% ee)[2].

Experimental Protocol: Asymmetric Methanolysis of Meso-Cyclic Anhydrides

  • Preparation : Dissolve 0.5 mmol of the meso-cyclic anhydride in 10 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert argon atmosphere.

  • Catalyst Addition : Add 5–10 mol% of the chiral bifunctional sulfonamide organocatalyst.

  • Cooling : Cool the reaction vessel to 0 °C to maximize stereocontrol and minimize background racemic alcoholysis.

  • Nucleophile Addition : Add 5.0 mmol (10 equivalents) of anhydrous methanol dropwise.

  • Workup : Stir the reaction for 24–48 hours until complete consumption of the anhydride is observed via TLC. Quench with 1N HCl, extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography to isolate the enantioenriched monoester.

Route C: Chemoselective Esterification via Thionyl Chloride (SOCl2)

Mechanistic Causality When a dicarboxylic acid contains both a conjugated (or aromatic) and a non-conjugated (aliphatic) carboxyl group, their electrophilicity and steric environments differ significantly. Utilizing a catalytic amount of thionyl chloride (SOCl2) in methanol selectively generates an active acyl chloride intermediate at the more electron-rich, less sterically hindered aliphatic site[3]. The conjugated carboxyl group, stabilized by resonance and often sterically hindered, remains unreactive under these mild conditions, resulting in highly regioselective monoesterification[3].

Experimental Protocol: Selective Esterification of Non-Conjugated Carboxyl Groups

  • Preparation : Dissolve 10 mmol of the unsymmetrical dicarboxylic acid in 20 mL of anhydrous methanol.

  • Catalyst Addition : Slowly add 1.0 mmol (10 mol%) of SOCl2 dropwise at room temperature (25–27 °C)[3].

  • Reaction : Stir the mixture at room temperature for 3–13 hours, depending on the specific steric bulk of the substrate[3].

  • Workup : Evaporate the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO3 to remove unreacted diacid, dry, and concentrate to yield the regioselective monomethyl ester.

Quantitative Data Comparison

The following table synthesizes the performance metrics of the three methodologies to guide process selection based on substrate requirements and scale-up feasibility.

ParameterRoute A: Ion-Exchange ResinsRoute B: Organocatalytic DesymmetrizationRoute C: Chemoselective SOCl2
Primary Substrate Symmetrical aliphatic diacids (C4–C14)Meso-cyclic anhydridesUnsymmetrical diacids (conjugated vs. non-conjugated)
Typical Yield 80–95%85–98%75–90%
Selectivity Type High chemoselectivity (monoester > diester)High enantioselectivity (up to 99% ee)High regioselectivity
Catalyst Loading High (heterogeneous, mass equivalent)Low (1–10 mol%)Low (10 mol%)
Scalability Excellent (simple filtration, reusable)Moderate (requires complex chiral catalyst)Good (standard batch processing)
Environmental Impact Green (reusable catalyst, mild solvents)Moderate (metal-free, low waste)Poor (generates SO2 and HCl gas)

Conclusion

The selection of a synthetic route for dicarboxylic acid monoesters must be dictated by the structural nature of the starting material and the desired stereochemical outcome. For simple, symmetrical aliphatic diacids, Route A offers an elegant, highly scalable, and environmentally benign solution driven by phase-partitioning kinetics. When chiral monoesters are required for complex API synthesis, Route B provides unparalleled enantiocontrol via highly structured transition states. Conversely, for unsymmetrical diacids featuring distinct electronic environments, Route C leverages inherent chemoselectivity to yield regioselective monoesters efficiently.

References

  • Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1999). "Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins." Journal of the Chemical Society, Perkin Transactions 1, 3023-3027.[Link]

  • Urban, M., & Veselý, J. (2025). "Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts." Chemistry–A European Journal.[Link]

  • Ram, R. N., & Charles, I. (2000). "A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group." Journal of Chemical Research.[Link]

Sources

Comparative

The Influence of Long-Chain Monomers on Polymer Performance: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the precise tailoring of polymer properties is paramount to innovation. The choice of monomer, the fundamental building block of a polymer, dictates its ma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise tailoring of polymer properties is paramount to innovation. The choice of monomer, the fundamental building block of a polymer, dictates its macroscopic characteristics, from mechanical resilience to thermal stability and biocompatibility. This guide provides an in-depth comparative analysis of the performance of polymers synthesized with different long-chain monomers, offering experimental data and detailed protocols to support your research and development endeavors. We will explore how the strategic incorporation of longer aliphatic chains can be leveraged to fine-tune polymer performance for a range of applications, including advanced drug delivery systems.

The Role of Long-Chain Monomers in Polymer Architecture

The incorporation of long-chain monomers, such as diols, diacids, diamines, or acrylates with extended alkyl chains, fundamentally alters the physical and chemical properties of the resulting polymer.[1][2] These monomers influence the polymer's backbone flexibility, the density of functional groups, and the potential for intermolecular interactions.[1][2] Generally, increasing the length of the aliphatic chain between functional groups leads to:

  • Increased Flexibility: Longer, more mobile alkyl chains enhance the flexibility of the polymer backbone.[1]

  • Reduced Intermolecular Forces: A lower concentration of polar functional groups (e.g., esters, amides) per unit chain length can decrease the strength of intermolecular forces like hydrogen bonding.[1]

  • Altered Crystallinity: The regular packing of polymer chains can be disrupted by the presence of long, flexible segments, often leading to lower crystallinity.[1]

  • Enhanced Hydrophobicity: The increased hydrocarbon content enhances the polymer's hydrophobicity, which can be a critical factor in applications such as controlling water uptake and drug release.[1]

This guide will delve into the specific performance trade-offs associated with varying long-chain monomer content in three key classes of polymers: Polyesters, Polyamides, and Polyacrylates.

Comparative Performance Analysis

Polyesters: Tailoring Thermal and Mechanical Properties

Polyesters are a versatile class of polymers synthesized from the polycondensation of diols and dicarboxylic acids.[3] The chain length of these monomers is a powerful tool for tuning the material's properties.

Thermal Properties:

The introduction of longer diol or diacid chains generally leads to a decrease in the glass transition temperature (Tg) due to increased chain flexibility.[1] However, the effect on the melting temperature (Tm) can be more complex. While increased flexibility might suggest a lower Tm, very long polymethylene sequences can crystallize independently, potentially leading to an increase in the melting point.[1]

Mechanical Properties:

An increase in the chain length of the diol or diacid typically results in a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[1][4] This is a direct consequence of the enhanced chain mobility and reduced crystallinity.

Table 1: Comparative Properties of Polyesters Synthesized with Different Diols

PolyesterDiol UsedDiacid UsedTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Melting Temperature (Tm) (°C)
UPR-IEEthylene glycolItaconic acid43.33-10.04-
UPR-IPe1,5-PentanediolItaconic acid27.23-14.73-
PEs3y1,3-PropanediolVarious diacids-0.22 - 0.70160 - 940-
Data for UPR-IE and UPR-IPe are from a study on UV-cured unsaturated polyesters.[5] Data for PEs3y represents a range for polyesters with varying diacid chain lengths.[4]
Polyamides: Balancing Strength and Flexibility

Polyamides, commonly known as nylons, are characterized by their amide linkages, which contribute to high strength and thermal stability through hydrogen bonding. Varying the length of the diamine or diacid monomers significantly impacts these properties.

Thermal and Mechanical Properties:

Increasing the length of the aliphatic diamine or diacid reduces the concentration of amide groups, thereby weakening the hydrogen bonding network.[1] This leads to a lower melting point, decreased tensile strength, and reduced water absorption.[1] Conversely, the increased flexibility can lead to higher ductility.[1]

Table 2: Comparative Properties of Furan-Based Polyamides with Different Diamine Chain Lengths

PolyamideDiamine Chain LengthTensile Strength (MPa)Glass Transition Temperature (Tg) (°C)
PA5F584-
PA8F862-
PA12F124589
Data from a study on biobased furan polyamides.[6]
Polyacrylates: Modulating Glass Transition and Toughness

Polyacrylates are synthesized from acrylate monomers, which can feature a wide variety of alkyl ester side chains. The length of this alkyl chain has a profound effect on the polymer's properties.

Thermal and Mechanical Properties:

Increasing the length of the n-alkyl side chain in poly(n-alkyl acrylate)s generally decreases the glass transition temperature (Tg) due to the plasticizing effect of the longer, more mobile side chains.[3][7][8] This change in Tg can significantly impact the material's toughness at a given temperature.[8][9] For instance, a poly(methyl acrylate)-based network, with a Tg close to room temperature, exhibits significantly higher fracture energy compared to its counterparts with longer alkyl chains (ethyl and butyl acrylate).[8][9]

Table 3: Glass Transition Temperatures of Poly(n-alkyl acrylate)s

PolymerAlkyl ChainGlass Transition Temperature (Tg) (°C)
Poly(methyl acrylate)Methyl10
Poly(ethyl acrylate)Ethyl-24
Poly(butyl acrylate)Butyl-54
Data from a study on the effects of alkyl ester chain length on the toughness of polyacrylate-based network materials.[8]

Impact on Drug Delivery Systems

The choice of long-chain monomers is particularly critical in the design of polymeric drug delivery systems, where properties like degradation rate and drug release kinetics must be precisely controlled. A prime example is poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polyester.

The ratio of the more hydrophobic lactide (a cyclic dimer of lactic acid, a longer chain monomer precursor) to the more hydrophilic glycolide (a cyclic dimer of glycolic acid, a shorter chain monomer precursor) dictates the polymer's degradation rate and, consequently, the drug release profile.[7][10]

  • 50:50 PLGA: With a higher proportion of the more hydrophilic glycolide, this formulation degrades the fastest, making it suitable for short-term drug release over a period of weeks.[10]

  • 75:25 PLGA: A higher lactide content leads to a more hydrophobic polymer, resulting in a moderate degradation rate and drug release over 1-3 months.[10]

  • 85:15 PLGA: This formulation, with the highest lactide content, is the most hydrophobic and degrades the slowest, enabling long-acting drug delivery for 3-6 months or longer.[10]

The following diagram illustrates the relationship between the lactide:glycolide ratio and the drug release profile.

G cluster_0 PLGA Monomer Ratio cluster_1 Polymer Properties cluster_2 Drug Release Profile 50:50 50:50 Hydrophilicity Hydrophilicity 50:50->Hydrophilicity High 75:25 75:25 75:25->Hydrophilicity Moderate 85:15 85:15 85:15->Hydrophilicity Low Degradation_Rate Degradation_Rate Hydrophilicity->Degradation_Rate Directly Influences Fast_Release Fast_Release Degradation_Rate->Fast_Release High Rate Moderate_Release Moderate_Release Degradation_Rate->Moderate_Release Moderate Rate Slow_Release Slow_Release Degradation_Rate->Slow_Release Slow Rate

Caption: Relationship between PLGA monomer ratio and drug release.

Experimental Protocols

To ensure the reproducibility and validity of your research, the following are detailed protocols for the synthesis and characterization of polymers with long-chain monomers.

Synthesis of Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for synthesizing a saturated polyester resin.[3]

Materials:

  • Dicarboxylic acid (e.g., Purified Terephthalic Acid - PTA)

  • Diol (e.g., Ethylene Glycol - EG)

  • Catalyst (e.g., Manganese (II) Acetate Tetrahydrate)

  • Reaction vessel with stirrer, thermocouple, nitrogen inlet, and distillation column/condenser

  • Vacuum pump

  • Water bath

  • Pelletizer

  • Vacuum oven

Procedure:

  • Reactant Charging:

    • Calculate the required mass of reactants based on the desired molar ratio (e.g., 1.2:1 EG to PTA) and catalyst loading (e.g., 100 ppm of Mn).[3]

    • Charge the dicarboxylic acid, diol, and catalyst into the reaction vessel.[3]

    • Assemble the reactor and purge with nitrogen.[3]

  • Stage 1: Esterification:

    • Begin stirring and heating the mixture to approximately 245°C under a slow stream of nitrogen.[3]

    • Collect the water byproduct in the condenser.[3]

    • Continue this stage for 2-3 hours until the rate of water distillation decreases significantly and the melt becomes clear.[3]

  • Stage 2: Polycondensation:

    • Increase the stirrer speed to 100-150 RPM.[3]

    • Gradually increase the temperature to 275°C.[3]

    • Slowly apply a vacuum to remove excess diol and drive the polymerization.[3]

    • Monitor the viscosity of the melt by observing the stirrer's torque.[3]

  • Polymer Isolation:

    • Once the desired viscosity is achieved, discontinue heating and break the vacuum with nitrogen.[3]

    • Extrude the molten polymer into a water bath to quench it.[3]

    • Cut the cooled polymer strand into pellets.[3]

    • Dry the pellets in a vacuum oven at 120°C for at least 12 hours.[3]

G A Reactant Charging (Diacid, Diol, Catalyst) B Esterification (245°C, N2 atmosphere) A->B C Water Removal B->C D Polycondensation (275°C, Vacuum) B->D Clear Melt E Excess Diol Removal D->E F Polymer Extrusion & Quenching D->F Desired Viscosity G Pelletizing & Drying F->G

Caption: Workflow for polyester synthesis via melt polycondensation.

Differential Scanning Calorimetry (DSC) Analysis of Polymers

DSC is a powerful technique for determining the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[2][11][12][13][14]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids

  • Analytical balance

  • Forceps

Procedure:

  • Sample Preparation:

    • Weigh out 5-10 mg of the polymer sample into a tared DSC pan.[11]

    • Crimp the lid onto the pan to encapsulate the sample.[11]

  • Instrument Setup:

    • Turn on the DSC cooling unit.[11]

    • Place an empty, sealed reference pan in the reference slot of the DSC.[2][11]

    • Place the sample pan in the sample slot.[2][11]

  • Analysis Program:

    • Set up a heating and cooling cycle in the instrument software. A typical cycle involves:

      • Heating from a temperature below the expected Tg to above the Tm at a constant rate (e.g., 10°C/min).[2][13]

      • Cooling back to the starting temperature at a controlled rate.

      • A second heating scan to analyze the thermal history imparted by the controlled cooling.

    • Enter the sample name and mass into the software.[11]

  • Data Acquisition and Analysis:

    • Start the analysis. The instrument will record the heat flow to the sample relative to the reference as a function of temperature.

    • Analyze the resulting thermogram to determine the Tg (observed as a step change in the baseline) and Tm (observed as an endothermic peak).[14]

Tensile Testing of Polymer Films (ASTM D882)

Tensile testing is used to determine the mechanical properties of a polymer, including tensile strength, Young's modulus, and elongation at break.[6][15]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Extensometer (optional, for precise strain measurement)

  • Sample cutting tool

Procedure:

  • Sample Preparation:

    • Cut the polymer film into rectangular specimens of standardized dimensions (e.g., 25 mm wide and 150 mm long).[15]

    • Ensure the specimens are free of nicks, cuts, or other defects.[6]

  • Test Setup:

    • Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.[15]

    • Set the crosshead speed to a constant rate (e.g., 50 mm/min).[15]

  • Testing:

    • Start the test. The UTM will pull the specimen at the set speed until it fractures.

    • The load and displacement are continuously recorded throughout the test.[1]

  • Data Analysis:

    • From the resulting stress-strain curve, the following properties are calculated:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion

The strategic selection of long-chain monomers is a powerful tool for tailoring the performance of polymers. By understanding the fundamental relationships between monomer structure and macroscopic properties, researchers can design materials with the precise characteristics required for their specific applications. This guide has provided a comparative overview of the effects of long-chain monomers in polyesters, polyamides, and polyacrylates, supported by experimental data and detailed protocols. As the demand for advanced materials with customized properties continues to grow, a thorough understanding of these structure-property relationships will be indispensable for innovation in fields ranging from materials science to drug development.

References

  • Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics. ResearchGate. [Link]

  • ASTM D882 Guide: Tensile Testing of Thin Plastic Films. WTS. [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]

  • Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. [Link]

  • Effect of Alkyl Side Chain Length on Relaxation Behaviors in Poly(n-alkyl Acrylates) and Poly(n-alkyl Methacrylates). Taylor & Francis Online. [Link]

  • PLGA Ratio Release Kinetics. ResolveMass Laboratories Inc. [Link]

  • Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. PMC. [Link]

  • How ASTM D882 Tensile Testing Ensures Film Durability and Performance. GBPI. [Link]

  • Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing. ACS Applied Polymer Materials. [Link]

  • Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. ResearchGate. [Link]

  • (PDF) Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. ResearchGate. [Link]

  • Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length and thermal properties. RSC Publishing. [Link]

  • Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. PMC. [Link]

  • Synthesis and characterization of long carbon chain polyamide 1012 modified polyamide 6 via melt copolymerization. Taylor & Francis Online. [Link]

  • Synthesis of Bisfuran-Based Long-Chain Biopolyamide Ionomers through Postpolymerization Modification. ACS Applied Polymer Materials. [Link]

  • Tensile Strength of Polyethylene Film & ASTM D882 Test. Cell Instruments. [Link]

  • Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. ResearchGate. [Link]

  • What Is ASTM D882-02? A Complete Guide to Plastic Film Tensile Testing. Pacorr. [Link]

  • Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. Matmatch. [Link]

  • Copolymers of poly(n-alkyl acrylates): Synthesis, characterization, and monomer reactivity ratios. ResearchGate. [Link]

  • Studies on Alkyl Side Chain Length Dependence of. [Link]

  • Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Semantic Scholar. [Link]

  • Process for the preparation of polyalkyl (meth)acrylate polymers.
  • ORGANIC POLYMERS: THE SYNTHESIS OF NYLON. [Link]

  • DSC Analysis and Characterization of Polymers. Scribd. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. [Link]

  • Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]

Sources

Validation

comparison of chromatographic behavior of various fatty acid derivatives

For researchers and drug development professionals engaged in lipidomics, the accurate quantification and structural elucidation of fatty acids (FAs) are foundational. In their free, underivatized form, fatty acids are h...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engaged in lipidomics, the accurate quantification and structural elucidation of fatty acids (FAs) are foundational. In their free, underivatized form, fatty acids are highly polar; they form strong hydrogen bonds and interact with the silanol groups of gas chromatography (GC) stationary phases, leading to severe peak tailing, adsorption issues, and poor resolution[1].

To neutralize the polar carboxyl group and increase volatility, derivatization is mandatory[1]. However, the choice of derivative profoundly alters both the chromatographic retention behavior and the mass spectrometric (MS) fragmentation pathways. This guide provides an objective, data-backed comparison of the most common fatty acid derivatives: Fatty Acid Methyl Esters (FAMEs) , DMOX derivatives , Picolinyl esters , and Trimethylsilyl (TMS) esters .

Comparative Analysis of Derivatization Strategies

FAMEs: The Quantitative Gold Standard

Conversion of fatty acids to FAMEs is the preferred analytical method for routine profiling and quantification via GC-FID or GC-MS[2]. FAMEs exhibit excellent thermal stability and high volatility, allowing them to be separated efficiently on highly polar capillary columns (e.g., CP-Sil 88 or BPX-70) based on boiling point, degree of unsaturation, and cis/trans configuration[1],.

The Mechanistic Limitation: While FAMEs are chromatographically superior, they fail at structural elucidation under standard 70 eV electron ionization (EI) MS. The charge introduced during ionization is diffusely localized across the aliphatic chain[3]. This delocalization drives random homolytic cleavages and rearrangements, masking the original positions of double bonds and methyl branches[3].

DMOX and Picolinyl Esters: The Structural Elucidators

When the analytical goal shifts from simple quantification to identifying positional isomers (e.g., pinpointing double bonds in complex bacterial or biological samples), specialized derivatives like 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinyl (picolinyl) esters are required[3],[4].

The Causality of Charge Localization: Both DMOX and picolinyl derivatives contain a nitrogen atom whose lone pair acts as a powerful "charge sink" during EI-MS[3]. By localizing the charge on the nitrogen, the molecule is forced into "charge-remote fragmentation" down the alkyl chain[3]. The resulting mass spectra display a predictable homologous series of ions separated by 14 atomic mass units (amu) for saturated C-C bonds, and a diagnostic gap of 12 amu precisely where a double bond is located[4].

Chromatographic Trade-offs:

  • Retention Shifts: These specialized esters have higher molecular weights and polarities than FAMEs. Their retention times shift significantly, sometimes inverting elution orders compared to FAMEs, making it difficult to match minor components between different chromatograms[3].

  • Thermal Limits: Picolinyl esters yield richer fragmentation data than DMOX but require GC column temperatures approximately 50 °C higher than FAMEs. This makes the analysis of very long-chain fatty acids (VLCFAs, C ≥ 22) highly problematic due to the risk of column bleed and thermal degradation.

TMS Esters: The Broad-Spectrum Choice

Silylation converts fatty acids to trimethylsilyl (TMS) esters. This approach is highly versatile for broad-spectrum metabolomics, as reagents like BSTFA can simultaneously derivatize carboxyl, hydroxyl, and amine groups in a single run[5]. However, TMS esters are highly sensitive to moisture and are generally less stable than FAMEs[5].

Quantitative Comparison of Chromatographic Behaviors

The following table summarizes the operational parameters and performance metrics of each derivative class to aid in method selection.

Derivative TypeRelative VolatilityGC Elution Temp Shift (vs FAME)MS Structural UtilityDerivatization ComplexityPrimary Application
FAMEs HighestBaselineLow (Delocalized charge masks double bonds)Low (1-step, fast, highly stable)Routine profiling, GC-FID quantification
TMS Esters High+10 °C to +20 °CModerateLow (But highly moisture sensitive)Broad-spectrum metabolomics
DMOX Moderate+20 °C to +30 °CHigh (Clear 12 Da mass gaps for double bonds)High (Requires harsh conditions, risk of migration)Double bond localization
Picolinyl Esters Lowest+50 °CVery High (Rich fragmentation for branches/isomers)High (Multi-step, laborious cleanup)Complex isomer & branch elucidation

Decision Matrix & Workflows

To optimize your lipidomics pipeline, the selection of the derivatization agent must align strictly with the primary analytical goal.

DecisionTree Start Fatty Acid Sample Goal Primary Analytical Goal? Start->Goal Quant Routine Profiling & Quantification Goal->Quant Struct Structural Elucidation (Isomers, Double Bonds) Goal->Struct Broad Broad Metabolomics (Multi-class) Goal->Broad FAME FAMEs (BF3-MeOH) Quant->FAME High Volatility DMOX DMOX / Picolinyl Esters Struct->DMOX Charge Localization TMS TMS Esters (BSTFA/TMCS) Broad->TMS Silylation

Caption: Decision matrix for selecting fatty acid derivatization strategies based on analytical goals.

Self-Validating Experimental Protocol: Acid-Catalyzed FAME Synthesis

The following protocol details the rapid conversion of free fatty acids to FAMEs using Boron Trifluoride-Methanol (BF3-MeOH). This method is designed as a self-validating system; understanding the chemical causality at each step ensures high reaction efficiency and protects expensive analytical equipment.

Step-by-Step Methodology
  • Sample Preparation: Place the lipid extract into an autosampler vial and dry thoroughly under a gentle stream of nitrogen.

    • Causality: The esterification reaction involves the condensation of a carboxyl group and an alcohol, yielding water as a byproduct[1]. Extraneous moisture must be eliminated because water competes with methanol, driving the equilibrium backward toward free fatty acids[1].

  • Reagent Addition: Add 1 mL of BF3-methanol reagent to the vial and seal tightly.

    • Causality: The BF3 acts as a potent Lewis acid catalyst. It protonates the carbonyl oxygen of the fatty acid, drastically increasing the electrophilicity of the carboxyl carbon and facilitating rapid nucleophilic attack by methanol[1].

  • Thermal Incubation: Vortex for 10 seconds, then heat the vial in a block at 60 °C for 10–15 minutes.

    • Validation Check: To ensure complete derivatization, run a time-course validation (e.g., 5, 10, 15, 20 mins) and plot peak area versus time. The optimal time is reached when the curve flattens[1].

  • Quenching & Partitioning: Remove from heat and cool to room temperature. Add 1 mL of deionized water and 1 mL of a non-polar solvent (e.g., hexane or heptane). Shake vigorously for 30 seconds.

    • Causality: Water serves a dual purpose: it quenches the reactive BF3 catalyst and creates a highly polar aqueous phase. This induces a "salting-out" effect, forcing the newly formed, non-polar FAMEs to partition exclusively into the upper hexane layer[1].

  • Phase Separation & Drying: Allow the biphasic system to settle. Carefully transfer the upper (organic) layer to a clean GC vial containing a small bed of anhydrous sodium sulfate.

    • Causality: Sodium sulfate acts as a desiccant to remove trace water from the hexane extract. This is a critical self-preservation step, as injecting moisture into a GC system rapidly degrades polar stationary phases (like CP-Sil 88) and causes baseline drift[1].

Protocol N1 1. Lipid Extract (Thoroughly Dried) N2 2. Add BF3-MeOH (Catalyst + Reactant) N1->N2 N3 3. Heat 60°C (Drive Esterification) N2->N3 N4 4. Add Hexane & H2O (Quench & Partition) N3->N4 N5 5. Phase Separation (Extract Upper Layer) N4->N5 N6 6. GC Analysis (FID or MS) N5->N6

Caption: Mechanistic workflow for acid-catalyzed FAME synthesis and phase separation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 13-Ethoxy-13-oxotridecanoic acid

As a Senior Application Scientist overseeing the integration of specialized lipid building blocks into drug delivery systems and synthetic workflows, I recognize that handling novel compounds requires more than just read...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of specialized lipid building blocks into drug delivery systems and synthetic workflows, I recognize that handling novel compounds requires more than just reading a label. 13-Ethoxy-13-oxotridecanoic acid (CAS: 13652-77-2), also known as monoethyl brassylate, is a critical 13-carbon dicarboxylic acid monoester frequently utilized in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and complex macrocycles.

While highly valuable in drug development, its amphiphilic nature and specific functional groups present distinct occupational hazards. This guide provides a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and waste disposal, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Chemical Profiling & Hazard Assessment

Understanding the physical chemistry of a compound is the foundational step in designing a robust safety protocol. 13-Ethoxy-13-oxotridecanoic acid is a lipophilic solid at room temperature. Its lipophilicity dictates that if it is dissolved in an organic solvent during an experiment, it can easily penetrate the epidermal barrier, severely exacerbating its irritant properties. As outlined in the, the compound carries specific GHS hazard codes that mandate strict contact barriers.

Table 1: Quantitative Data & Hazard Profile

Property / MetricValue / SpecificationCausality / Impact on Handling
CAS Number 13652-77-2Unique identifier for inventory and SDS tracking.
Molecular Formula C15H28O4Long aliphatic chain increases lipophilicity and solvent solubility.
Physical State Solid (Room Temp)Prone to dust generation and aerosolization during weighing.
GHS Hazard Codes H315, H319Causes skin and serious eye irritation; mandates strict contact barriers.
GHS Precautionary P264, P280, P302+P352Requires immediate washing after handling and mandatory PPE usage.
Signal Word Warning (GHS07)Indicates moderate acute toxicity/irritation potential.

Causality-Driven PPE Selection

We do not select PPE simply to check a compliance box; we select it based on the mechanistic interaction between the chemical and human physiology. According to the, PPE must be tailored to the specific hazard profile of the task.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a robust barrier against lipophilic esters. Since this solid is often handled alongside organic solvents (e.g., EtOH, DMSO), nitrile prevents solvent-mediated transdermal delivery of the H315 irritant.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses leave gaps. Due to the H319 hazard (serious eye irritation) and the risk of aerosolized dust from the solid, full-seal goggles are mandatory.
Body Protection Flame-Resistant (FR) Lab CoatPrevents accumulation of chemical dust on personal clothing. FR is required if handling the ester alongside flammable synthetic solvents.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a fume hood. Mechanical agitation (weighing, scraping) generates fine particulate matter that can irritate the respiratory tract.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks to 13-Ethoxy-13-oxotridecanoic acid are mitigated at every stage of the handling process.

Step-by-Step Methodology: Weighing and Transfer

  • Preparation: Verify that the chemical fume hood has a continuous face velocity of 80-120 feet per minute (fpm). Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Static Mitigation: Because 13-Ethoxy-13-oxotridecanoic acid is a dry solid, it can carry a static charge, causing the powder to "jump" from the spatula. Use an anti-static gun (ionizer) on the weigh boat and utilize a grounded stainless-steel spatula.

  • Weighing: Tare the weigh boat. Carefully dispense the solid, keeping the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust aerosolization.

  • Transfer: Transfer the weighed solid into the reaction vessel strictly inside the fume hood. If transferring to a different lab area, place the weigh boat inside a secondary sealed container (e.g., a clean, dry beaker sealed with parafilm).

  • Decontamination: Wipe down the balance and spatulas with a lint-free wipe dampened with 70% ethanol. The ethanol acts as a solvent to effectively dissolve and remove any residual lipophilic ester.

HandlingWorkflow Start 1. Fume Hood Prep Verify Flow (80-120 fpm) Static 2. Static Mitigation Ionize Weigh Boat Start->Static Weigh 3. Dispense Solid Minimize Drop Height Static->Weigh Prevents powder dispersion Transfer 4. Closed Transfer Move to Reaction Vessel Weigh->Transfer Contains H315/H319 hazard Decon 5. Decontamination 70% EtOH Wipe Down Transfer->Decon Eliminates residue

Sequential logic and causality for the safe handling of solid 13-Ethoxy-13-oxotridecanoic acid.

Spill Response & Decontamination Plan

A spill of 13-Ethoxy-13-oxotridecanoic acid requires immediate, calculated action to prevent the aerosolization of the H319-rated solid.

Step-by-Step Methodology: Minor Spill Response

  • Isolate: Restrict access to the spill area. Ensure your PPE is intact and don a fresh pair of outer nitrile gloves over your existing ones.

  • Suppress Dust (Crucial Step): Do not dry sweep. Dry sweeping generates airborne particulates. Lightly mist the spilled solid with water or a 10% ethanol solution to bind the powder and prevent it from becoming airborne.

  • Collect: Use a disposable plastic scoop or wet paper towels to collect the dampened solid. Place the material directly into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with warm water and laboratory detergent. Because it is a long-chain ester, water alone is insufficient; a surfactant is required to solubilize the lipophilic tail. Follow with a final 70% ethanol wipe.

  • Verify: Visually inspect the area under good lighting for any remaining crystalline residue.

SpillResponse Spill Solid Spill Detected (H315 / H319 Hazard) Assess Assess Size & Don PPE (Nitrile, Goggles) Spill->Assess Suppress Dust Suppression (Mist with Water/EtOH) Assess->Suppress Prevent Aerosolization Collect Wet Sweeping (Avoid Dry Brushing) Suppress->Collect Decon Surfactant Wash (Solubilize Lipophilic Tail) Collect->Decon Dispose Solid Hazardous Waste (Incineration) Decon->Dispose

Mechanistic spill response workflow emphasizing dust suppression and surfactant decontamination.

Waste Disposal Plan

Improper disposal of long-chain esters can lead to environmental contamination and regulatory violations. According to the National Research Council's, chemical waste must be rigorously segregated by compatibility.

Step-by-Step Methodology: Waste Segregation and Disposal

  • Segregation: Classify 13-Ethoxy-13-oxotridecanoic acid waste strictly as "Non-Halogenated Organic Solid Waste." Do not mix this with strong oxidizing agents, as the aliphatic chain is highly susceptible to rapid oxidation.

  • Containment: Place all contaminated consumables (weigh boats, gloves, paper towels) and residual chemical into a high-density polyethylene (HDPE) solid waste bin lined with a heavy-duty, chemically resistant plastic bag.

  • Labeling: Clearly label the container with the full chemical name, CAS number (13652-77-2), and the appropriate hazard pictograms (GHS07 - Irritant).

  • Disposal Route: Submit the waste manifest to your Environmental Health and Safety (EHS) department. The standard, safe disposal route for this compound is high-temperature incineration, which thermally degrades the C15H28O4 molecule into harmless CO2 and H2O.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

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